Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry.[1] Quinolone derivatives are known to possess a wide range of pharmacological activities, including antiseptic, antipyretic, and antiperiodic actions.[1][2] This guide details the well-established Gould-Jacobs reaction for this synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Reaction Overview: The Gould-Jacobs Reaction
The synthesis of this compound from 3-aminobenzotrifluoride is achieved through the Gould-Jacobs reaction.[3][4] This method involves the condensation of an aniline derivative, in this case, 3-aminobenzotrifluoride, with diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through an intermediate, anilidomethylenemalonic ester, which then undergoes a thermal cyclization to form the quinoline ring system.[3] The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form.
Reaction Scheme:
The overall reaction can be summarized as follows:
-
Step 1: Condensation: 3-Aminobenzotrifluoride reacts with diethyl ethoxymethylenemalonate to form an intermediate after the elimination of ethanol.
-
Step 2: Cyclization: The intermediate undergoes an intramolecular cyclization at a high temperature to yield the final product, this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
3-Aminobenzotrifluoride (m-Trifluoromethylaniline)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)
-
Hexane
Procedure: [5]
-
In a suitable reaction vessel, 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) is combined with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol).
-
The mixture is heated to 125 °C for 1 hour.
-
After 1 hour, Dowtherm A (50 mL) is added to the reaction mixture.
-
The temperature is then raised to 255 °C, and the mixture is heated for an additional 2.5 hours.
-
Following the heating period, the reaction is allowed to cool to room temperature.
-
The cooled reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes.
-
The resulting precipitate is collected by filtration.
-
The collected solid is washed with hexane to afford the pure product as a white solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzotrifluoride | [5] |
| Reagent | Diethyl ethoxymethylenemalonate | [5] |
| Product | This compound | [5] |
| Yield | 93% | [5] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C13H10F3NO3 | [2][5] |
| Molecular Weight | 285.22 g/mol | [5][6] |
| CAS Number | 391-02-6 | [2][7] |
| Melting Point | 340-341 °C | [5] |
| Appearance | White solid | [5] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 14.3, 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H) | [5] |
| HRMS (m/z) | Calculated for C13H10NO3F3: 286.0686; Found: 286.0691 | [5] |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 391-02-6 [amp.chemicalbook.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 391-02-6|this compound|BLD Pharm [bldpharm.com]
Physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate. The information is compiled from various scientific sources and is intended to support research and development activities involving this compound.
Core Compound Properties
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative, a class of heterocyclic compounds with diverse pharmacological applications, including antiseptic, antipyretic, and antiperiodic actions.[1][2] This particular derivative is noted for its potential as a potent antimicrobial agent and a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.[1][3]
Physical and Chemical Data
A summary of the key physical and chemical properties of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [3] |
| Molecular Weight | 285.22 g/mol | [3] |
| Appearance | Off-white powder | [3] |
| Melting Point | >300 °C (literature) | [2][3] |
| Boiling Point (Predicted) | 343.5 ± 37.0 °C | [3] |
| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.11 ± 0.50 | [3] |
| LogP (Predicted) | 2.73 | [4] |
| InChI | 1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | [2] |
| InChIKey | YHUWNMJUAZJACG-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1cnc2cc(ccc2c1O)C(F)(F)F | [2] |
| CAS Number | 391-02-6 | [3] |
Synthesis Protocol
The synthesis of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is typically achieved through the Gould-Jacobs reaction, involving the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][5]
Experimental Procedure
A detailed experimental protocol for the synthesis is as follows:
-
Reaction of Aniline and Malonate: 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) is heated with diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) at 125 °C for 1 hour.[1]
-
Cyclization: After the initial reaction, Dowtherm A (50 mL) is added to the mixture, and the temperature is raised to 255 °C for 2.5 hours to facilitate cyclization.[1]
-
Isolation and Purification: Upon cooling to room temperature, the reaction mixture is diluted with hexane (50 mL) and stirred for 5 minutes. The resulting precipitate is filtered and washed with hexane to yield the final product as a white solid.[1]
This procedure has been reported to yield approximately 16.51 g (93%) of ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.[1]
Synthesis workflow for ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, J = 8.3 Hz, 1H), 8.00 (s, 1H), 7.72 (d, J = 8.1 Hz, 1H), 4.24 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H).[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS data confirms the elemental composition of the synthesized compound.
-
HRMS (m/z): Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺: 286.0686, Found: 286.0691.[1]
FT-IR and ¹³C NMR Spectroscopy
Biological Activity and Potential Mechanisms of Action
Antimicrobial Activity
Quinolone derivatives are well-established antimicrobial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death.[8] The trifluoromethyl group at the 7-position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial activity.
References
- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | SIELC Technologies [sielc.com]
- 7. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Properties and Crystallographic Outlook of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules.[1] Derivatives of quinoline are recognized for their wide-ranging pharmacological applications, including antiseptic, antipyretic, and antiperiodic activities.[1][2] This document provides a technical overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a generalized workflow for its crystal structure determination via single-crystal X-ray diffraction. While a solved crystal structure for this specific molecule is not publicly available, this guide offers the necessary protocols and comparative data to aid researchers in its crystallographic analysis.
Physicochemical and Pharmacological Profile
This compound is a stable, solid compound with a high melting point. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4] The trifluoromethyl group at the 7-position can significantly enhance metabolic stability and receptor binding affinity. While this specific compound has been synthesized and is commercially available, its detailed biological mechanism and potential signaling pathway interactions are not extensively documented in publicly accessible literature.
Quantitative Data Summary
The table below summarizes the known quantitative data for the target compound. Due to the absence of a publicly available crystal structure, crystallographic data is not included.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [5][6] |
| Molecular Weight | 285.22 g/mol | [5][6][7] |
| CAS Number | 391-02-6 | [5][6] |
| Melting Point | >300 °C | [2][6] |
| Physical Appearance | White colored solid | [5] |
| ¹H NMR (300 MHz, DMSO) | δ 12.51 (s, 1H), 8.70 (s, 1H), 8.35 (d, 1H), 8.00 (s, 1H), 7.72 (d, 1H), 4.24 (q, 2H), 1.29 (t, 3H) | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is well-established and typically proceeds via a thermal cyclization reaction. The following protocol is adapted from documented procedures.[5][8]
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or another high-boiling point solvent)
-
Hexane
Procedure:
-
In a reaction vessel, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture to 125 °C and maintain this temperature for 1 hour.
-
Add a high-boiling point solvent such as Dowtherm A to the reaction mixture.
-
Increase the temperature to 255 °C and heat for approximately 2.5 hours to facilitate the thermal cyclization.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with hexane to precipitate the product.
-
Stir the resulting suspension for 5 minutes.
-
Collect the precipitate by filtration and wash thoroughly with hexane to remove impurities.
-
Dry the product under vacuum to yield this compound as a white solid.
General Protocol for Single-Crystal X-ray Diffraction
While specific crystallization conditions for the title compound are not published, the following is a generalized workflow for obtaining and analyzing single crystals suitable for X-ray diffraction. This protocol is standard for small organic molecules.
Materials:
-
Synthesized and purified this compound
-
A range of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)
-
Small, clean glass vials or tubes
Procedure:
1. Crystal Growth:
- Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture at a concentration slightly below saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature.
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
- Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
2. Crystal Mounting and Data Collection:
- Once suitable single crystals have formed, carefully select a well-defined crystal under a microscope.
- Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- Place the mounted crystal on a single-crystal X-ray diffractometer.
- Collect diffraction data, typically using Mo Kα radiation, by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
3. Structure Solution and Refinement:
- Process the collected diffraction data to determine the unit cell parameters and space group.
- Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL) to optimize the atomic coordinates, and thermal parameters, and to achieve the best fit between the calculated and observed diffraction patterns.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes described in this document, adhering to the specified visualization requirements.
References
- 1. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Spectroscopic Analysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document outlines the experimental protocols for its synthesis and spectroscopic analysis, presents the available NMR data in a clear, tabular format, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 12.51 | s | - | 1H |
| H-2 | 8.70 | s | - | 1H |
| H-5 | 8.35 | d | 8.3 | 1H |
| H-8 | 8.00 | s | - | 1H |
| H-6 | 7.72 | d | 8.1 | 1H |
| -OCH₂CH₃ | 4.24 | q | 7.1 | 2H |
| -OCH₂CH₃ | 1.29 | t | 7.0 | 3H |
¹³C NMR Spectral Data
Experimental Protocols
Synthesis of this compound .[1]
The synthesis of the title compound is achieved through a condensation reaction followed by cyclization.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A
-
Hexane
Procedure:
-
A mixture of 3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 125 °C for 1 hour.
-
Dowtherm A is added to the reaction mixture, and the temperature is raised to 255 °C for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with hexane.
-
The precipitated solid is collected by filtration and washed with hexane to yield the final product as a white solid.
NMR Sample Preparation and Analysis:
A sample of the synthesized compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer.
Visualizations
To further elucidate the structure and analytical process, the following diagrams are provided.
Caption: Molecular structure of the title compound.
Caption: General workflow for NMR data acquisition and analysis.
References
An In-depth Technical Guide on the Mechanism of Action of Quinoline-3-Carboxylate Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carboxylate derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] The quinoline scaffold is a key feature in numerous synthetic and naturally occurring compounds with therapeutic value.[1][2] This guide provides a comprehensive overview of the mechanisms of action through which these derivatives exert their effects, with a focus on their roles as neuroactive agents, anti-inflammatory compounds, and anticancer therapeutics.
Neuroactive Properties: Modulation of Excitatory Amino Acid Receptors
A prominent mechanism of action for several quinoline-3-carboxylate derivatives is the antagonism of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[3][4] This activity is central to their neuroprotective, anticonvulsant, and potential therapeutic applications in neurodegenerative disorders.[3][4][5]
Kynurenic Acid: A Prototypical NMDA Receptor Antagonist
Kynurenic acid (KYNA), a metabolite of L-tryptophan, is one of the most extensively studied endogenous quinoline-3-carboxylate derivatives.[3][4] It acts as a broad-spectrum antagonist at ionotropic glutamate receptors, including NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][6]
Mechanism of NMDA Receptor Antagonism:
KYNA exerts its primary neuroinhibitory effect by acting as a noncompetitive antagonist at the glycine co-agonist site of the NMDA receptor.[3][4] The binding of a co-agonist, typically glycine or D-serine, is essential for the glutamate-mediated opening of the NMDA receptor's ion channel. By blocking this site, KYNA prevents channel activation, thereby reducing calcium influx and subsequent neuronal excitation. This antiexcitotoxic action is believed to underlie its neuroprotective properties.[3][4]
Elevated levels of KYNA have been implicated in the pathophysiology of schizophrenia, potentially by linking the dopamine and glutamate hypotheses of the disorder.[3][4] Conversely, reduced levels are associated with mood disorders like major depression.[3]
Signaling Pathway: NMDA Receptor Antagonism by Kynurenic Acid
Caption: Kynurenic acid blocks the glycine co-agonist site on the NMDA receptor.
Anti-inflammatory Mechanisms
Quinoline-3-carboxylate derivatives have demonstrated notable anti-inflammatory properties, often comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Their mechanisms in this context are multifaceted, involving the inhibition of key inflammatory mediators.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary anti-inflammatory mechanism for some synthetic quinoline-3-carboxylate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[8]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, these derivatives can modulate intracellular signaling pathways involved in inflammation. For instance, kynurenic acid can activate the G protein-coupled receptor 35 (GPR35), which can lead to a reduction in cyclic AMP (cAMP) and intracellular calcium levels.[6][9] This can, in turn, influence downstream signaling cascades such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory cytokines.[6]
Experimental Workflow: Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of quinoline derivatives.
Anticancer Activity and Associated Mechanisms
A growing body of evidence supports the potential of quinoline-3-carboxylate derivatives as antiproliferative agents.[10][11][12] Their anticancer effects are mediated through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and targeting of the DNA damage response pathway.
Induction of Intrinsic Apoptosis
Several studies have shown that quinoline-3-carboxylate derivatives can induce cancer cell death through the upregulation of the intrinsic apoptosis pathway.[11][13] This pathway is initiated by mitochondrial stress and involves the release of cytochrome c, leading to the activation of a cascade of caspases that execute programmed cell death.
Inhibition of Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers. Certain quinoline-3-carboxamide derivatives have been designed as inhibitors of key kinases involved in cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have been optimized as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various epithelial tumors.[14]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical mediator of the DNA damage response (DDR) pathway, which cancer cells can exploit to survive DNA-damaging therapies. Quinoline-3-carboxamides have been developed as potential ATM inhibitors to sensitize cancer cells to radio- and chemotherapy.[15]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Novel 2-aminoquinoline-3-carboxamide derivatives have been synthesized as potential inhibitors of PDGFR, another receptor tyrosine kinase implicated in cancer cell survival.[16]
P2X7 Receptor Antagonism
The P2X7 receptor (P2X7R) is overexpressed in several cancers and plays a role in tumor growth and proliferation. Certain quinoline-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7R, leading to anti-proliferative effects and the induction of apoptotic cell death in cancer cells.[17]
Quantitative Data Summary
The biological activities of quinoline-3-carboxylate derivatives are often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The tables below summarize representative quantitative data for various derivatives across different biological activities.
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4m | MCF-7 | 0.33 | [11] |
| 4n | MCF-7 | 0.33 | [11] |
| 4k | K562 | 0.28 | [11] |
| 4m | K562 | 0.28 | [11] |
| Furan derivative 5o | EGFR | 2.61 | [14] |
| Thiophene derivative 6b | EGFR | 0.49 | [14] |
| Benzyloxy derivative 10 | EGFR | 1.73 | [14] |
| Thiophene derivative 6b | MCF-7 | 5.069 | [14] |
| 8b | MCF-7 | 0.839 | [14] |
Table 2: NMDA Receptor Antagonist Activity
| Compound | Assay | IC50 (µM) | Reference |
| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | In vitro binding affinity | 0.57 | [18] |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The quinoline-3-carboxylate derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.
NMDA Receptor Binding Assay
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand specific for the glycine binding site of the NMDA receptor (e.g., [³H]glycine or [³H]L-689,560) in the presence of various concentrations of the test compounds (quinoline-3-carboxylate derivatives).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 values are calculated by analyzing the competition binding curves.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 4. Kynurenic_acid [bionity.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 14. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine
Disclaimer: The inquiry specified CAS number 391-02-6, which corresponds to Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[1][2][3][4][5] However, the vast body of scientific literature and safety data available relates the core of the user's query to 3,4-Dimethoxyphenethylamine, which has the CAS number 120-20-7. This guide will focus on the latter compound, assuming a typographical error in the initial request.
Introduction
3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine derivative.[6][7] It is structurally analogous to the neurotransmitter dopamine, with methoxy groups replacing the hydroxyl groups at the 3 and 4 positions of the benzene ring.[8][6][7] DMPEA is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).[7] This compound has been a subject of interest in biochemical and pharmacological research.
Physicochemical Properties
DMPEA is a liquid at room temperature and is soluble in organic solvents.[6]
| Property | Value | Reference |
| CAS Number | 120-20-7 | [8][6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [8][6][9] |
| Molecular Weight | 181.23 g/mol | [6][9][10] |
| Appearance | Liquid | [6] |
| Boiling Point | 188 °C at 15 mmHg | |
| Density | 1.074 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.546 | |
| SMILES | COc1ccc(CCN)cc1OC | [8] |
| InChI | 1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | [8] |
| InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N | [8][10] |
Synthesis and Experimental Protocols
Several synthetic routes for DMPEA have been reported. A common method involves the reduction of β-nitro-3,4-Dimethoxyphenyl ethylene, which is formed by the condensation of 3,4-Dimethoxybenzaldehyde with nitromethane.[11] While lithium aluminum hydride is an effective reducing agent for this step, its cost has led to the exploration of more economical alternatives like zinc amalgam and hydrochloric acid.[11] Another synthetic pathway involves the catalytic hydrogenation of 3,4-Dimethoxybenzyl cyanide.[10][11]
Pictet and Finkelstein Synthesis (Modified by Buck and Perkin)
This classical multi-step synthesis starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[8]
Catalytic Hydrogenation of 3,4-Dimethoxybenzyl Cyanide
A more direct route involves the hydrogenation of 3,4-dimethoxybenzyl cyanide.[10][11]
Experimental Protocol:
-
100 kg of crystalline 3,4-dimethoxybenzyl cyanide is hydrogenated in 310 L of 80-96% aqueous ethanol containing 9-12% ammonia.[10]
-
24 kg of Raney-nickel catalyst is used.[10]
-
The reaction is carried out at 48-60°C under a hydrogen overpressure of 8-10 atm.[10]
-
After the reaction, the catalyst is filtered off.[10]
-
The filtrate is evaporated, and the residue is subjected to vacuum fractionation to yield highly pure 3,4-dimethoxy-beta-phenyl-ethylamine.[10]
Pharmacological Properties and Signaling Pathways
DMPEA has been investigated for its biological activity, though it is generally considered to have low psychoactivity in humans at typical doses.
Pharmacodynamics
DMPEA exhibits weak affinity for serotonin receptors and can induce a head-twitch response in rodents, which is a behavioral model for serotonergic psychedelic effects.[8] It also acts as a monoamine oxidase inhibitor (MAOI), which may contribute to its overall biological effects.[8][6][7]
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. This compound CAS#: 391-02-6 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. tr.tnjchem.com [tr.tnjchem.com]
- 5. ar.tnjchem.com [ar.tnjchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]
- 8. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 9. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]
- 11. Page loading... [guidechem.com]
The Trifluoromethyl Group: A Key Player in the Biological Activity of Quinolone Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the quinolone scaffold has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the biological activities of this important class of heterocyclic compounds. This in-depth technical guide explores the diverse biological activities of trifluoromethyl-substituted quinolone derivatives, with a primary focus on their antimicrobial and anticancer properties. It provides a comprehensive overview of their mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction to Trifluoromethyl-Substituted Quinolones
The quinolone core is a privileged structure in drug discovery, with numerous derivatives approved for clinical use, particularly as antibacterial agents.[1] The trifluoromethyl group, with its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] When appended to the quinolone framework, the -CF3 group has been shown to modulate a range of biological responses, leading to the development of potent antimicrobial and anticancer agents.
Antimicrobial Activity
Trifluoromethyl-substituted quinolones have demonstrated significant activity against a broad spectrum of bacteria, including drug-resistant strains. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these quinolone derivatives trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[3][5]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trifluoromethyl-substituted quinolone derivatives against a range of bacterial strains. The data has been compiled from multiple studies to provide a comparative overview of their efficacy.
| Compound ID/Reference | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| CS-940 | Enterobacteriaceae | Negative | 0.015 - 16 | [6] |
| CS-940 | Acinetobacter spp. | Negative | 0.03 | [6] |
| CS-940 | S. (Xanthomonas) maltophilia | Negative | 2 | [6] |
| CS-940 | Haemophilus influenzae | Negative | ≤ 0.06 | [6] |
| CS-940 | Moraxella catarrhalis | Negative | ≤ 0.06 | [6] |
| CS-940 | Neisseria spp. | Negative | ≤ 0.06 | [6] |
| CS-940 | Staphylococcus aureus (oxacillin-susceptible) | Positive | - | [6] |
| CS-940 | Streptococcus spp. | Positive | ≤ 2 | [6] |
| CS-940 | Enterococcus faecium | Positive | 4 | [6] |
| Trifluoroacetyl-substituted quinolone 2 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |
| Trifluoroacetyl-substituted quinolone 3 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |
| Trifluoroacetyl-substituted quinolone 7 | E. coli ATCC 25922 | Negative | 17-24 mm (inhibition zone) | [7] |
| Imidazo fused quinolone 7 | Staphylococcus aureus | Positive | Good Activity | [8] |
| Imidazo fused quinolone 9a | Klebsiella pneumoniae | Negative | Good Activity | [8] |
| Imidazo fused quinolone 10f | Bacillus subtilis | Positive | Good Activity | [8] |
Note: "Good Activity" indicates that the compounds showed significant antibacterial effects as reported in the study, although specific MIC values were not always provided in the abstract. Inhibition zone diameters are also used as a measure of antibacterial activity.
Anticancer Activity
The anticancer potential of trifluoromethyl-substituted quinolones has garnered significant attention. Their primary mechanism of action in cancer cells is the inhibition of human topoisomerase II, an enzyme critical for DNA replication and cell division in eukaryotic cells.[9][10] This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptosis and cell cycle arrest.[9]
Furthermore, some fluoroquinolone derivatives have been shown to modulate signaling pathways involved in cancer cell migration and invasion. For instance, they can suppress the production of matrix metalloproteinase-9 (MMP-9) induced by transforming growth factor-beta (TGF-β) and phorbol 12-myristate 13-acetate (PMA). This effect is mediated through the p38 mitogen-activated protein kinase (MAPK) and cyclic AMP (cAMP) signaling pathways.[11]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-substituted quinolone and related derivatives against different cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivative 4b | T-24 (Bladder) | < 28.55 | [12] |
| Ciprofloxacin Derivative 4c | PC-3 (Prostate) | < 19.33 | [12] |
| Ciprofloxacin Derivative 5a | PC-3 (Prostate) | 2.02 | [12] |
| Levofloxacin-Thiadiazole Hybrid 17a-h | MCF-7, A549, SKOV3 | 1.69 - 18.55 | [9] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [13][14] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [13][14] |
| Quinoline-5-sulfonamide 3c | C-32 (Melanoma) | Comparable to cisplatin | [15] |
| Quinoline-5-sulfonamide 3c | MDA-MB-231 (Breast) | Comparable to doxorubicin | [15] |
| Quinoline-5-sulfonamide 3c | A549 (Lung) | Comparable to cisplatin | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of trifluoromethyl-substituted quinolone derivatives.
Synthesis of Trifluoromethyl-Substituted Quinolones
A general and effective method for constructing the quinolone core is the Gould-Jacobs reaction. This pathway typically involves the reaction of a substituted aniline, such as 3-(trifluoromethyl)aniline, with a malonate derivative, like diethyl ethoxymethylenemalonate. This condensation is followed by thermal cyclization at high temperatures to form the quinolone ring system. The position of the trifluoromethyl group on the starting aniline dictates its final position on the quinolone product.
Illustrative Synthesis Workflow
Caption: General synthesis workflow for trifluoromethyl-substituted quinolones.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard) is prepared in a sterile broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the trifluoromethyl-substituted quinolone derivative solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Agar Well Diffusion Workflow
Caption: Workflow for the agar well diffusion assay.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the trifluoromethyl-substituted quinolone derivative. Control wells (vehicle-treated and untreated cells) are also included. The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of human topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, a DNA substrate (e.g., supercoiled plasmid DNA or kDNA), ATP, and the trifluoromethyl-substituted quinolone derivative at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed or decatenated DNA and the accumulation of cleaved DNA complexes.
Signaling Pathways Modulated by Trifluoromethyl-Substituted Quinolones
As mentioned, certain fluoroquinolones can inhibit cancer cell migration and invasion by downregulating MMP-9 expression through the p38 MAPK and cAMP signaling pathways.
TGF-β Induced MMP-9 Expression Pathway
TGF-β can induce the expression of MMP-9, a key enzyme in extracellular matrix degradation, which facilitates cancer cell invasion. This process is often mediated by the p38 MAPK pathway.
Caption: Inhibition of TGF-β induced MMP-9 expression by quinolones.
Role of cAMP in Modulating MMP-9 Expression
The cyclic AMP (cAMP) signaling pathway can also influence MMP-9 expression. An increase in intracellular cAMP levels often leads to the activation of Protein Kinase A (PKA), which can, in some cellular contexts, suppress the signaling pathways that lead to MMP-9 expression. Fluoroquinolones may increase intracellular cAMP, contributing to the downregulation of MMP-9.
Caption: Putative role of cAMP in quinolone-mediated MMP-9 suppression.
Conclusion
Trifluoromethyl-substituted quinolone derivatives represent a versatile and promising class of compounds with potent biological activities. Their dual action as both antimicrobial and anticancer agents makes them attractive candidates for further drug development. The incorporation of the trifluoromethyl group significantly enhances their therapeutic potential. A thorough understanding of their structure-activity relationships, mechanisms of action, and the signaling pathways they modulate is crucial for the rational design of new and more effective therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. Frontiers | The cAMP-signaling cancers: Clinically-divergent disorders with a common central pathway [frontiersin.org]
- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 3. mdpi.com [mdpi.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. multispaninc.com [multispaninc.com]
- 12. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline Derivatives: A Technical Guide to their Antiseptic and Antipyretic Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the antiseptic and antipyretic properties of quinoline derivatives. It delves into their multifaceted mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the quinoline core.
Antiseptic Action of Quinoline Derivatives
Quinoline derivatives have a long-standing history as effective antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their antiseptic properties stem from various mechanisms of action, ranging from the well-established inhibition of bacterial DNA replication to the disruption of outer membrane integrity.
Mechanisms of Antiseptic Action
The antiseptic effects of quinoline derivatives are not monolithic and can be attributed to several distinct molecular targets within bacterial cells.
A primary mechanism of action for many quinoline derivatives, particularly the fluoroquinolone subclass, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target.
-
Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the primary target in many Gram-positive bacteria.
By forming a stable ternary complex with the enzyme and DNA, these quinoline derivatives trap the topoisomerase in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.
A novel and significant mechanism of action against Gram-negative bacteria involves the targeting of the Lipopolysaccharide (LPS) transport (Lpt) machinery. Specifically, some quinoline derivatives have been shown to inhibit LptA, a periplasmic protein responsible for shuttling LPS from the inner membrane to the outer membrane.[2] By blocking the LptA-LptC interaction, these compounds disrupt the formation of the outer membrane, leading to increased membrane permeability and cell death.[2]
Peptide deformylase is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth arrest. Some novel quinoline derivatives have been designed and evaluated as PDF inhibitors, presenting a promising avenue for the development of new antibacterial agents.
Quantitative Data: Antiseptic Activity
The antiseptic efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | S. aureus (ATCC 29213) | 0.25 | [2] |
| Quinolone coupled hybrid 5d | E. coli (ATCC 25922) | 1 | [2] |
| Quinolone coupled hybrid 5d | P. aeruginosa (ATCC 27853) | 8 | [2] |
| Quinolinium iodide salt 62 | E. coli | 3.125 (nmol/mL) | [3] |
| Dihydrotriazine derivative 93a-c | S. aureus | 2 | [3] |
| Dihydrotriazine derivative 93a-c | E. coli | 2 | [3] |
| Iodo-quinoline derivative 4d | S. epidermidis | IC50 data presented | [4] |
| Hybrid 7b | S. aureus | 2 | [5] |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of quinoline derivatives.
1.3.1. Materials
-
Test quinoline derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Standardized bacterial inoculum (0.5 McFarland standard)
1.3.2. Procedure
-
Preparation of Compound Dilutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Antipyretic Action of Quinoline Derivatives
The antipyretic (fever-reducing) activity of quinoline derivatives is closely linked to their anti-inflammatory properties. Fever is a complex physiological response to infection or inflammation, primarily mediated by the production of prostaglandins in the hypothalamus.
Mechanism of Antipyretic Action
The primary mechanism by which quinoline derivatives exert their antipyretic effect is through the inhibition of enzymes involved in the prostaglandin synthesis pathway.
Cyclooxygenase (COX) is a key enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including the pyrogenic prostaglandin E2 (PGE2). There are two main isoforms of COX:
-
COX-1: Constitutively expressed and involved in physiological functions.
-
COX-2: Inducible and its expression is upregulated during inflammation and fever.
Many quinoline derivatives exhibit inhibitory activity against COX enzymes, with a particular focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. By inhibiting COX-2, these compounds reduce the production of PGE2 in the central nervous system, thereby resetting the hypothalamic thermostat and lowering body temperature.
Hematopoietic prostaglandin D synthase (H-PGDS) is another key enzyme in the prostaglandin pathway, responsible for the conversion of PGH2 to prostaglandin D2 (PGD2). PGD2 is a mediator of various inflammatory processes. Certain quinoline-3-carboxamides have been identified as potent inhibitors of H-PGDS.[1][6] By targeting H-PGDS, these derivatives can modulate the inflammatory response, which in turn contributes to their antipyretic effect.
Quantitative Data: Antipyretic Activity
The antipyretic efficacy of quinoline derivatives is typically evaluated in animal models by measuring the reduction in pyrogen-induced fever.
| Quinoline Derivative | Animal Model | Pyrogen | Dose | Maximum Temperature Reduction (°C) | Reference |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Mouse | Xylene-induced ear edema (anti-inflammatory model) | 6.562 mg/kg | Significant reduction in edema | [7] |
| Pyrazolo[4,3-c]quinoline 2i | RAW 264.7 cells | LPS | IC50 = 0.39 µM (NO inhibition) | N/A | [8] |
| Pyrazolo[4,3-c]quinoline 2m | RAW 264.7 cells | LPS | IC50 = 0.41 µM (NO inhibition) | N/A | [8] |
Note: Direct quantitative data for antipyretic activity of specific quinoline derivatives is limited in the public domain. The data presented often reflects anti-inflammatory activity, which is a strong indicator of potential antipyretic effects.
Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats
This protocol describes a common method for inducing fever in rats to evaluate the antipyretic potential of quinoline derivatives.
2.3.1. Materials
-
Wistar rats (150-200 g)
-
Brewer's yeast
-
0.9% Sterile saline solution
-
Digital thermometer with a rectal probe
-
Test quinoline derivative
-
Standard antipyretic drug (e.g., Paracetamol)
2.3.2. Procedure
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least 24 hours before the experiment.
-
Baseline Temperature: Measure the initial rectal temperature of each rat.
-
Induction of Pyrexia: Prepare a 15% (w/v) suspension of Brewer's yeast in sterile saline. Inject the suspension subcutaneously into the dorsal region of the rats at a dose of 10 mL/kg.
-
Post-Induction Temperature: After 18 hours of yeast injection, measure the rectal temperature again. Only rats that show an increase in rectal temperature of at least 0.5°C are selected for the study.
-
Treatment: Divide the pyretic rats into groups:
-
Control Group: Administer the vehicle (e.g., saline or a suitable solvent).
-
Standard Group: Administer a standard antipyretic drug (e.g., Paracetamol, 150 mg/kg, orally).
-
Test Groups: Administer the quinoline derivative at different doses orally or via the desired route.
-
-
Temperature Monitoring: Record the rectal temperature of all rats at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is expressed as the percentage reduction in rectal temperature compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway in Fever Induction.
Caption: H-PGDS Signaling Pathway in Inflammation.
Caption: LPS Transport Pathway in Gram-Negative Bacteria.
Experimental Workflow
Caption: Drug Discovery Workflow for Quinoline Derivatives.
Conclusion
Quinoline derivatives continue to be a rich source of inspiration for the development of novel antiseptic and antipyretic agents. Their diverse mechanisms of action, including the inhibition of essential bacterial enzymes and key mediators of the inflammatory and pyretic responses, underscore their therapeutic potential. This guide has provided a comprehensive overview of their antiseptic and antipyretic properties, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. It is anticipated that this resource will aid researchers in the rational design and development of the next generation of quinoline-based therapeutics to address the ongoing challenges of infectious diseases and inflammatory disorders.
References
- 1. Cyclooxygenase-2 mediates the febrile response of mice to interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 or -2—which one mediates lipopolysaccharide-induced hypothermia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The quinoline scaffold is a cornerstone in the development of therapeutic agents. The specific derivative, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, possesses structural features—a 4-hydroxyquinoline core, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety—that significantly influence its physicochemical properties, including solubility. The trifluoromethyl group can impact crystal lattice energy and lipophilicity, while the 4-hydroxy group can participate in hydrogen bonding and tautomerization. Understanding the interplay of these features is crucial for predicting and manipulating the compound's solubility.
Solubility Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic or aqueous solvents. General solubility information for the broader class of quinolines suggests they are often slightly soluble in water and more soluble in organic solvents like alcohols and ethers. However, the unique substitution pattern of the target compound necessitates empirical determination of its solubility.
In the absence of specific data, a generalized table is provided below to be populated by researchers following the experimental protocol outlined in this guide.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| e.g., Water | |||
| e.g., Ethanol | |||
| e.g., DMSO | |||
| e.g., PEG 400 | |||
| e.g., Propylene Glycol | |||
| e.g., Acetone | |||
| e.g., Ethyl Acetate |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory practices for solubility assessment of pharmaceutical compounds.[1]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
3.2. Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the prepared standards.
-
Determine the concentration of the dissolved compound in the diluted supernatant from the calibration curve.
-
Calculate the solubility of this compound in the test solvent by accounting for the dilution factor. Express the solubility in mg/mL and mol/L.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps involved in the solubility determination protocol.
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
While direct, published solubility data for this compound remains elusive, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The provided experimental protocol, coupled with an understanding of the structural factors at play, will enable scientists in the field of drug development and medicinal chemistry to effectively characterize and utilize this important quinoline derivative. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.
References
Potential Pharmacological Applications of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic heterocyclic compound featuring a quinoline core, a structure renowned for its broad pharmacological versatility. The presence of a trifluoromethyl group at the 7-position is anticipated to enhance its metabolic stability and cellular permeability, making it a compound of significant interest for drug discovery. While direct pharmacological data on this specific molecule is limited, its structural motifs—the 4-hydroxyquinoline-3-carboxylate scaffold and the trifluoromethyl substituent—are well-established pharmacophores. This technical guide consolidates the available information on this compound and its close analogs to postulate its most promising pharmacological applications, providing detailed experimental protocols for their investigation. Based on structure-activity relationship studies of related compounds, this compound holds potential as an antimicrobial, anti-inflammatory, and anticancer agent, as well as a possible modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents[1][2]. The substitution pattern on the quinoline ring system plays a crucial role in defining the biological activity. The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a known pharmacophore found in compounds with diverse biological effects.
Furthermore, the incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely used strategy in medicinal chemistry to improve key pharmacokinetic and pharmacodynamic properties[3][4][5]. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[6][7].
This compound combines these key structural features. While specific biological studies on this exact molecule are not extensively reported in publicly available literature, it has been noted as a potent antimicrobial agent and a potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist[8]. This guide will explore these and other potential applications based on the known activities of structurally related compounds.
Synthesis
The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This process involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization reaction[9][10].
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. woah.org [woah.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. integra-biosciences.com [integra-biosciences.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a synthetic quinoline derivative. The protocols outlined below are based on established methodologies for evaluating the efficacy of antimicrobial agents.
Introduction
Quinolone compounds represent a significant class of antimicrobial agents with a broad spectrum of activity against various pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair. The subject of this protocol, this compound, is a member of this class. The trifluoromethyl group at the 7th position is of particular interest as it may enhance the compound's antimicrobial properties.
Standardized and reproducible experimental protocols are essential for accurately assessing the antimicrobial potential of novel compounds. This document details the methodologies for two key in vitro assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Well Diffusion for assessing the zone of inhibition.
Data Presentation
While specific quantitative antimicrobial activity data for this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The values are based on the reported antimicrobial activities of other quinoline derivatives and should be used for guidance purposes only.[1][2][3]
Table 1: Illustrative Antimicrobial Activity of a Quinoline Derivative (MIC in µg/mL)
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | MRSA (ATCC 33591) | Positive | 1.5 - 6.0 | Vancomycin: ~1.0 |
| Staphylococcus epidermidis | RP62A | Positive | 6.0 - 12.0 | Vancomycin: ~2.0 |
| Enterococcus faecalis | VRE (ATCC 700802) | Positive | 3.0 - 8.0 | Linezolid: ~2.0 |
| Clostridioides difficile | UK6 | Positive | ≤ 4.0 | Vancomycin: ~0.5 |
| Escherichia coli | ATCC 25922 | Negative | > 16 | Ciprofloxacin: ~0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | > 16 | Ciprofloxacin: ~0.25 |
| Candida albicans | ATCC 90028 | Fungus | 62.5 - >250 | Fluconazole: ~0.5 |
| Cryptococcus neoformans | ATCC 32264 | Fungus | 15.6 - 250 | Amphotericin B: ~0.25 |
Note: The MIC values presented are for illustrative purposes and are derived from studies on various quinoline derivatives. Actual MIC values for this compound must be determined experimentally.[1][2][3]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest final concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to obtain a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) on an appropriate agar plate, pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row and perform serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of the compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 210 µL.
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[4]
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal strains
-
0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of about 4 mm.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer or a wide-bore pipette tip, create wells of 6-8 mm in diameter in the agar.
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.
-
Add the solvent alone to one well as a negative control and a known antibiotic solution as a positive control.
-
-
Incubation:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the experimental workflow for the broth microdilution assay and the generally accepted mechanism of action for quinolone antimicrobial agents.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Generalized mechanism of action for quinolone antimicrobial agents.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a Potential TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a potential antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While direct experimental data for this specific compound is not yet established in published literature, its quinoline core structure is a feature found in known TRPV1 modulators, making it a compound of interest for screening and characterization.[1] The following protocols and data tables are based on standard methodologies for evaluating novel TRPV1 antagonists.
Introduction to TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[2] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing neuronal depolarization, which is transmitted as pain and heat sensations.[2] Its critical role in nociceptive pathways makes TRPV1 a key therapeutic target for the development of novel analgesic drugs.[2][3] TRPV1 antagonists block the channel's activation, thereby preventing the transmission of pain signals.[4]
Mechanism of Action: TRPV1 Antagonism
TRPV1 antagonists typically function by competitively binding to the receptor, thereby preventing agonists like capsaicin from docking and inducing the conformational change required for channel opening. This blockade inhibits the influx of cations (e.g., Ca²⁺, Na⁺) that leads to neuronal excitation and the subsequent sensation of pain.
Data Presentation: Expected Efficacy of a Novel TRPV1 Antagonist
The following tables summarize representative quantitative data for established TRPV1 antagonists. These values serve as a benchmark for evaluating the potential potency and efficacy of this compound.
Table 1: In Vitro Efficacy
| Assay Type | Key Parameter | Representative Value | Description |
| Calcium Influx Assay | IC₅₀ (nM) | 1 - 50 nM | Concentration of the antagonist required to inhibit 50% of the capsaicin-induced calcium influx in TRPV1-expressing cells.[5] |
| Whole-Cell Patch Clamp | IC₅₀ (nM) | 1 - 30 nM | Concentration of the antagonist required to inhibit 50% of the capsaicin-induced inward current in TRPV1-expressing neurons.[4] |
| Agonist Challenge | Fold Shift (EC₅₀) | 10 - 100 fold | The rightward shift in the agonist (e.g., capsaicin) dose-response curve, indicating competitive antagonism.[4] |
Table 2: In Vivo Efficacy in Pain Models
| Animal Model | Key Parameter | Representative Value | Description |
| Capsaicin-Induced Paw Withdrawal | % Reversal of Hyperalgesia | > 60% | Percentage reduction in pain behaviors (e.g., flinching, licking) following capsaicin injection in antagonist-treated animals compared to vehicle.[5] |
| Formalin Test (Late Phase) | % Inhibition of Nociception | 50 - 100% | Percentage reduction in licking/biting time during the inflammatory phase (15-40 min) of the formalin test.[5] |
| Complete Freund's Adjuvant (CFA) Model | % Reversal of Thermal Hyperalgesia | > 50% | Percentage reversal of the decreased paw withdrawal latency to a thermal stimulus in an inflamed paw. |
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism via Calcium Imaging Assay
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by the TRPV1 agonist capsaicin in a stable cell line overexpressing human TRPV1 (hTRPV1).[2]
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing hTRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells at a density of 50,000 cells/well in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final desired concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM.[2]
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of the test compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 15-20 minutes at room temperature.
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or a fluorescence microscope.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of capsaicin (typically EC₈₀) to all wells simultaneously using the instrument's fluidics.
-
Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the response in compound-treated wells to the vehicle control (0% inhibition) and a positive control antagonist or no-capsaicin control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro Electrophysiological Characterization via Whole-Cell Patch-Clamp
This protocol directly measures the effect of the test compound on the ion channel currents elicited by capsaicin in individual TRPV1-expressing cells or dorsal root ganglion (DRG) neurons.[4]
Methodology:
-
Cell Preparation:
-
Use either a hTRPV1-expressing cell line or primary cultured DRG neurons from rodents.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).
-
Prepare stock solutions of the test compound and capsaicin in DMSO. Dilute to final concentrations in the external solution immediately before use.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell using a glass micropipette filled with the internal solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV in voltage-clamp mode.[4]
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording and record the baseline current.
-
Apply a TRPV1 agonist (e.g., 1 µM capsaicin) via the perfusion system for 5-10 seconds to elicit a stable inward current.[4]
-
Wash out the agonist with the external solution until the current returns to baseline.
-
Perfuse the cell with the desired concentration of this compound for 2-5 minutes.[4]
-
Co-apply the capsaicin and the test compound and record the resulting current.
-
Repeat this process for a range of antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
-
Protocol 3: In Vivo Capsaicin-Induced Nocifensive Behavior Model
This acute pain model assesses the ability of a systemically administered compound to block the pain behaviors induced by a local injection of capsaicin into the paw.[3]
References
Application Notes and Protocols: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents. This document details its synthesis, functionalization, and application in the preparation of bioactive molecules, particularly kinase inhibitors and antimicrobial agents.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The quinoline core is a prominent feature in numerous biologically active compounds, and the presence of a trifluoromethyl group at the 7-position often enhances metabolic stability and binding affinity.[1][2] The 4-hydroxy and 3-carboxylate functionalities serve as versatile handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[3] This building block is particularly significant in the synthesis of potent kinase inhibitors, including those targeting c-Met, a receptor tyrosine kinase implicated in various cancers.[4][5][6]
Synthesis of the Building Block
The synthesis of this compound is typically achieved through a Gould-Jacobs reaction. This involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[7]
Caption: Synthesis of the target building block via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of this compound[7]
-
A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 125 °C for 1 hour.
-
The resulting intermediate is added to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at 255 °C and maintained at this temperature for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with hexane.
-
The precipitated product is collected by filtration and washed with hexane to afford the desired this compound.
Table 1: Representative Yield and Characterization Data for the Synthesis of the Building Block
| Product | Yield (%) | Melting Point (°C) |
| This compound | 93% | 340-341 |
Functionalization of the Quinoline Core
The 4-hydroxy group of the building block can be readily converted into a more versatile 4-chloro group, which is an excellent precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Caption: Key functionalization pathways of the quinoline building block.
Experimental Protocol: Synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
-
To this compound (1.0 eq), add phosphorus oxychloride (POCl₃, excess) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.
-
The reaction mixture is heated at reflux for 2-4 hours.
-
After completion, the excess POCl₃ or SOCl₂ is removed under reduced pressure.
-
The residue is carefully quenched with crushed ice and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the 4-chloro derivative.
Application in the Synthesis of Bioactive Molecules
Synthesis of Kinase Inhibitors (e.g., c-Met Inhibitors)
The 7-(trifluoromethyl)quinoline scaffold is a key component of potent c-Met kinase inhibitors. The general synthetic strategy involves the functionalization of the 4- and 3-positions of the quinoline core.
Caption: General synthetic route towards c-Met kinase inhibitors.
Table 2: In Vitro Activity of a c-Met Kinase Inhibitor with a 7-(Trifluoromethyl)quinoline Scaffold [5]
| Compound | Target Kinase | IC₅₀ (nM) |
| 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met | < 1.0 |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Anilino Derivatives[8]
-
To a solution of ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired aniline derivative (1.1-1.5 eq).
-
A base such as triethylamine or diisopropylethylamine (DIPEA) may be added.
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates, or by extraction after quenching with water.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of Antimicrobial Agents
Derivatives of 7-(trifluoromethyl)quinoline have demonstrated significant antimicrobial activity. The introduction of various substituents at the 4-position can modulate the potency and spectrum of activity.
Table 3: Antimicrobial Activity of Representative Quinolone Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Fluoroquinolone Analogs | Gram-positive & Gram-negative bacteria | Not specified in abstract | [3] |
| Diarylpyrazolylquinoline Derivatives | Dengue Virus (DENV-2) | 0.81 | [8] |
| N-methylbenzofuro[3,2-b]quinoline Derivatives | Vancomycin-resistant E. faecium | 4 | [8] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling[8][10]
-
In a reaction vessel, combine ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to utilize this scaffold in the development of novel therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with potential pharmacological applications.[1] Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[2][3] This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is a starting point and should be optimized and validated for specific applications and sample matrices.
Quantitative Data Summary
The following tables summarize the typical chromatographic conditions and expected performance characteristics for the HPLC analysis of this compound. These values are based on established methods for similar quinoline derivatives and serve as a guideline for method development.[2][4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)[2] |
| Column | Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[2][3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) |
| Gradient | Start at 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of the analyte (e.g., 270 nm, 340 nm)[2] |
Table 2: Method Performance Characteristics (Typical)
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999[2] | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102%[2][4] | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2%[2][4] | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[2] | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL[2] | The lowest concentration that can be reliably quantified. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (reagent grade)
-
High-purity water (e.g., Milli-Q)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Bulk Drug Substance: Accurately weigh a portion of the powder, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and sonicate to ensure complete dissolution. Dilute to the desired concentration with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
For Pharmaceutical Formulations (e.g., Tablets): Accurately weigh and crush a representative number of tablets. Transfer an amount of powder equivalent to a single dose to a volumetric flask. Add a suitable solvent and sonicate to dissolve the active ingredient. Dilute to volume with the same solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
For Biological Fluids (e.g., Plasma): Protein precipitation is a common method. Add a precipitating agent like acetonitrile (typically 3 volumes) to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.[2]
4. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak areas.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions versus their concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
5. Method Validation
For reliable and accurate results, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. This includes evaluating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Logical Relationship for Method Development
Caption: Logical steps for developing a robust HPLC method.
References
Application Notes and Protocols: Derivatization of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for the derivatization of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to enhance its biological activity. The quinoline scaffold is a well-established pharmacophore with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of a trifluoromethyl group at the C-7 position can significantly improve metabolic stability and biological efficacy. This document outlines key derivatization approaches, detailed experimental protocols for synthesis and biological evaluation, and summarizes quantitative data to guide researchers in the development of novel therapeutic agents based on this versatile scaffold.
Rationale for Derivatization
This compound serves as a valuable starting material for the synthesis of a diverse library of bioactive compounds. Derivatization at various positions of the quinoline ring can lead to significant enhancements in potency and selectivity. Key positions for modification include:
-
The 4-hydroxy group: Alkylation or conversion to a leaving group (e.g., chloro) allows for the introduction of various nucleophiles, such as amines, to generate 4-aminoquinoline derivatives.
-
The 3-carboxylate group: Ester hydrolysis followed by amide coupling can introduce a wide range of substituents, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
The N1-position of the quinoline ring: Alkylation at this position can influence the overall lipophilicity and steric bulk of the molecule.
Derivatization Strategies and Biological Activities
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2][3] The trifluoromethyl group is often associated with enhanced anticancer activity.[3]
Derivatization Strategies:
-
Synthesis of 4-Aminoquinoline Derivatives: Conversion of the 4-hydroxy group to a 4-chloro intermediate, followed by nucleophilic substitution with various amines, can yield potent anticancer agents.[4] Structure-activity relationship (SAR) studies have shown that the nature of the amine substituent at the C-4 position significantly influences the cytotoxic activity.[4]
-
Modification of the C-3 Carboxylate: Conversion of the ethyl ester to a carboxylic acid allows for the formation of amide derivatives. These modifications can impact the compound's ability to interact with biological targets.
Anti-inflammatory Activity
Quinoline-based compounds have been explored as anti-inflammatory agents, targeting key mediators of inflammation such as cyclooxygenase (COX) and various cytokines.[5][6]
Derivatization Strategies:
-
Introduction of Nitric Oxide (NO)-Releasing Moieties: The synthesis of derivatives that can release nitric oxide has been shown to improve the anti-inflammatory profile and reduce ulcerogenic side effects associated with some anti-inflammatory drugs.[7]
-
Synthesis of Carboxamide Derivatives: Quinoline-3-carboxamides have been investigated as potential anti-inflammatory agents.[5]
Antimicrobial Activity
The quinoline core is a fundamental component of many antibacterial and antifungal drugs. Derivatization can broaden the antimicrobial spectrum and overcome resistance mechanisms.[8][9]
Derivatization Strategies:
-
Introduction of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, can enhance the antimicrobial activity of the quinoline scaffold.[10]
-
Modification at the C-7 Position: While the parent compound has a trifluoromethyl group at C-7, further modifications or the introduction of different substituents at this position in related quinolone structures have been shown to be crucial for antimicrobial potency.
Quantitative Data Summary
The following tables summarize the biological activities of various quinoline derivatives to illustrate the potential for activity enhancement through derivatization.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | [11] |
| 3h | 2,4-bis((E)-styryl)quinoline-3-carboxylate | A549 (Lung) | 1.53 | [9] |
| 3h | 2,4-bis((E)-styryl)quinoline-3-carboxylate | HT29 (Colon) | 1.50 | [9] |
| 3k | 2,4-bis((E)-styryl)quinoline-3-carboxylate | A549 (Lung) | 1.38 | [9] |
| 3k | 2,4-bis((E)-styryl)quinoline-3-carboxylate | HT29 (Colon) | 0.77 | [9] |
| 3t | 2,4-bis((E)-styryl)quinoline-3-carboxylate | A549 (Lung) | 2.36 | [9] |
| 3t | 2,4-bis((E)-styryl)quinoline-3-carboxylate | HT29 (Colon) | 0.97 | [9] |
| Compound 4 | N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast) | 11.01 | [4] |
| Compound 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [4] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [12] |
| Compound 15 | 2-sulfoether-4-quinolone | Staphylococcus aureus | 0.8 (µM) | [13] |
| Compound 15 | 2-sulfoether-4-quinolone | Bacillus cereus | 1.61 (µM) | [13] |
| Compound 4g | Quinoline-thiazole derivative | E. coli (ATCC 35218) | 7.81 | [10] |
| Compound 4m | Quinoline-thiazole derivative | E. coli (ATCC 35218) | 7.81 | [10] |
Experimental Protocols
Synthesis of the Parent Compound: this compound
A common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM).[14]
Procedure:
-
A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 125 °C for 1 hour.
-
Dowtherm A is added, and the mixture is heated to 255 °C for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with hexane.
-
The precipitate is filtered and washed with hexane to yield the product.
General Protocol for Derivatization at the 4-Position (Synthesis of 4-Aminoquinolines)
This protocol is adapted from the synthesis of related 4-aminoquinoline derivatives.[4]
Step 1: Synthesis of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
-
This compound is refluxed with excess phosphorus oxychloride (POCl₃) for 4-6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Synthesis of Ethyl 4-amino-7-(trifluoromethyl)quinoline-3-carboxylate Derivatives
-
A mixture of ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) and the desired amine (2.0-3.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) is heated to reflux for 8-12 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Protocol for Anticancer Activity Evaluation (MTT Assay)
This is a representative protocol for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
General Protocol for Antimicrobial Activity Evaluation (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts related to the derivatization and mechanism of action of quinoline derivatives.
Caption: General workflow for the derivatization and biological evaluation of this compound.
Caption: Potential anticancer mechanisms of action for quinoline derivatives.
Caption: General anti-inflammatory signaling pathways targeted by quinoline derivatives.[6]
Caption: Primary antimicrobial mechanism of action for many quinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
In vitro cytotoxicity assays for quinoline-based compounds against cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of quinoline-based compounds, a class of heterocyclic molecules with significant potential in anticancer drug development.[1][2][3] The following sections detail commonly employed assays to determine cell viability, membrane integrity, and the induction of apoptosis, along with quantitative data for various quinoline derivatives.
Quantitative Data Summary: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of a compound's potency.[1][3] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of Various Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 | [1][3] |
| 2-phenylquinolin-4-amine (7d) | HT-29 | Colon | 9.19 | [1] |
| 2-phenylquinolin-4-amine (7i) | HT-29 | Colon | 11.34 | [1] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h) | [3] |
| 2-oxoquinoline derivatives | Various | - | 4.4 - 8.7 | [1] |
| Sulfonyl Quinoline (Compound 3c) | C-32 | Melanoma | 21.3 | [4] |
| Sulfonyl Quinoline (Compound 3c) | MDA-MB-231 | Breast | 24.8 | [4] |
| Sulfonyl Quinoline (Compound 3c) | A549 | Lung | 23.5 |[4] |
Table 2: Cytotoxicity (IC₅₀) of BAPPN (a 5H-indolo[2,3-b]quinoline derivative)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 3.3 | [5] |
| HCT-116 | Colon Carcinoma | 23 | [5] |
| MCF-7 | Breast Adenocarcinoma | 3.1 | [5] |
| A549 | Lung Carcinoma | 9.96 |[5] |
Experimental Workflow and Signaling Pathways
The evaluation of the cytotoxic potential of new chemical entities, such as quinoline derivatives, is a multi-step process.[4] It begins with initial screening to determine potency (IC50), followed by more detailed assays to elucidate the mechanism of cell death.
Caption: General workflow for in vitro cytotoxicity screening.[4]
Quinoline derivatives often exert their cytotoxic effects by inducing apoptosis (programmed cell death).[4][6] This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7] The pathway can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) routes.
Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.[4]
Experimental Protocols
This section provides detailed protocols for the most common assays used to evaluate the cytotoxicity of quinoline derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[9]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)[9]
-
Phosphate Buffered Saline (PBS)[9]
-
Quinoline-based test compounds dissolved in DMSO
-
Solubilization solution: Anhydrous DMSO or 10% SDS in 0.01 M HCl[8]
-
Sterile 96-well flat-bottom plates[8]
-
Microplate reader[9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1][9]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds.[1][3] Include a vehicle control (cells treated with the same concentration of DMSO used for the test compounds) and an untreated control (cells in culture medium only).[3][8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[1][8] Incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][8] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against compound concentration to determine the IC50 value.[3]
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[1][12] The released LDH is measured through a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[13] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
Materials:
-
Cells seeded and treated in a 96-well plate as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
Lysis buffer (for maximum LDH release control).
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described previously.[1] Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[9] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]
Materials:
-
Cells treated with quinoline compounds in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.[3]
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with the desired concentrations of quinoline compounds for the appropriate time to induce apoptosis.[3][15]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[3][15]
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[3][15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]
Principle: Caspases are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, the primary executioner caspase) using a synthetic substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter. When cleaved by the active caspase, the reporter is released and can be quantified.[7]
Materials:
-
Cells treated with quinoline compounds.
-
Chilled cell lysis buffer.[7]
-
Commercially available Caspase-3 Colorimetric Assay Kit (containing DEVD-pNA substrate).
-
96-well plate.
-
Microplate reader.
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer and incubate on ice.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.[7]
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[7]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[7]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
Application Notes and Protocols: Molecular Docking Studies of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and generalized protocols for conducting molecular docking studies on ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. While specific docking studies for this exact compound are not extensively published, this document outlines a robust methodology based on established protocols for structurally similar quinoline derivatives. The provided protocols and data serve as a guide for researchers to investigate the potential interactions of this compound with various therapeutically relevant protein targets. Quinolone derivatives are recognized for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial effects, making them a significant scaffold in drug discovery. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compound of interest for further in silico and in vitro evaluation.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein. This information is invaluable for lead optimization and understanding the potential mechanism of action. This compound belongs to the quinoline class of compounds, which are known to interact with a variety of biological targets. This document provides a framework for performing molecular docking studies with this compound against several key protein targets.
Target Proteins of Interest for Quinoline Derivatives
Quinoline-based compounds have been investigated as inhibitors for a range of protein targets. Based on the literature for structurally related molecules, the following protein families are of high interest for docking studies with this compound:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and other serine/threonine kinases are common targets for quinoline derivatives in cancer research.[1][2][3]
-
Viral Enzymes: HIV Reverse Transcriptase and SARS-CoV-2 Main Protease (Mpro) are key enzymes in viral replication and have been shown to be inhibited by quinoline-based compounds.[4][5][6]
-
Topoisomerases: These enzymes are crucial for DNA replication and are established targets for anticancer drugs. Quinoline scaffolds have been shown to interact with topoisomerases.[7][8]
Experimental Protocols
A generalized workflow for molecular docking is presented below. This protocol can be adapted for specific software packages and target proteins.
Ligand Preparation
The initial step involves preparing the 3D structure of this compound.
-
2D to 3D Conversion: Sketch the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: The 3D structure should be subjected to energy minimization to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or AM1.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for the docking software (e.g., .pdb, .mol2, .pdbqt).
Protein Preparation
The 3D structure of the target protein is obtained from a public repository and prepared for docking.
-
Protein Data Bank (PDB): Download the crystal structure of the target protein from the Protein Data Bank (--INVALID-LINK--). It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand.
-
Preprocessing: The downloaded PDB file needs to be cleaned. This involves:
-
Removing water molecules and any co-solvents.
-
Deleting all but one protein chain if multiple identical chains are present.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning partial charges to the atoms.
-
-
Active Site Definition: Identify the binding site (active site) of the protein. If the structure is co-crystallized with a ligand, the active site is defined as the region surrounding this ligand.
Molecular Docking Simulation
This is the core step where the ligand is docked into the protein's active site.
-
Grid Generation: Define a grid box that encompasses the entire binding site. This grid defines the search space for the docking algorithm.
-
Docking Algorithm: Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to explore the conformational space of the ligand within the defined grid box. The program will generate multiple binding poses and rank them based on a scoring function.
-
Scoring Function: The scoring function estimates the binding free energy of the ligand-protein complex for each pose. Lower scores generally indicate more favorable binding.
Analysis of Results
The final step involves analyzing the docking results to understand the binding interactions.
-
Binding Affinity: The docking score provides an estimation of the binding affinity (e.g., in kcal/mol).
-
Interaction Analysis: Visualize the best-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
-
Comparison with Controls: If available, compare the docking score and interactions with those of a known inhibitor (positive control) or the co-crystallized ligand.
Data Presentation
The following table summarizes representative docking scores for various quinoline derivatives against different protein targets. Note: This data is for illustrative purposes as specific docking results for this compound are not publicly available. Researchers should perform their own docking studies to obtain data for the specific compound of interest.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Pyrazoline & Pyrimidine containing Quinoline | HIV Reverse Transcriptase | 4I2P | -8.51 to -10.67 | [4] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | 2IGR | -5.3 to -6.1 | N/A |
| 4-aminoquinoline derivative | Epidermal Growth Factor Receptor (EGFR) | 6LUD | -7.5 to -9.8 | [2] |
| Quinoxaline-based compounds | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -5.0 to -7.0 | [5] |
| Indolo[3,2-c]quinolines | Topoisomerase I/II | N/A | N/A (IC50 values reported) | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Example Signaling Pathway: EGFR
As EGFR is a prominent target for quinoline derivatives, the following diagram illustrates a simplified EGFR signaling pathway.
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for prioritizing and understanding the molecular interactions of potential drug candidates. While specific experimental data for this compound is limited in the public domain, the protocols and information provided here offer a solid foundation for researchers to initiate their own in silico investigations. By targeting relevant proteins such as kinases, viral enzymes, and topoisomerases, researchers can uncover the therapeutic potential of this and other novel quinoline derivatives. The insights gained from these computational studies will be instrumental in guiding further experimental validation and the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Putative SARS-CoV-2 Mpro Inhibitors from an In-House Library of Natural and Nature-Inspired Products: A Virtual Screening and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
Application Notes and Protocols: Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate as a Key Intermediate for Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds, most notably fluoroquinolone antibiotics.[1][2] The quinolone scaffold is a mainstay in the development of antibacterial agents, and the trifluoromethyl group at the 7-position can significantly enhance the lipophilicity and metabolic stability of the final drug molecule, potentially leading to improved bioavailability and efficacy.[3][4]
These application notes provide detailed protocols for the synthesis of this compound via the Gould-Jacobs reaction, summarize key quantitative data, and illustrate the synthetic pathway and its subsequent conversion to fluoroquinolone cores.
Synthetic Pathway Overview
The primary synthetic route to this compound is the Gould-Jacobs reaction.[5][6][7] This method involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.[8][9]
Caption: Synthetic pathway from 3-(trifluoromethyl)aniline to fluoroquinolones.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of this compound
This protocol is based on the well-established Gould-Jacobs reaction using a high-boiling point solvent for the cyclization step.[10]
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or another high-boiling inert solvent like diphenyl ether)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture with stirring at 125 °C for 1 hour.[10] During this time, ethanol is eliminated.
-
Cyclization: Carefully add Dowtherm A to the reaction mixture.
-
Increase the temperature to 255 °C and maintain it for approximately 2.5 hours.[10] The reaction should be monitored for the formation of the cyclized product.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with hexane to precipitate the product.[10]
-
Stir the suspension for 5 minutes.
-
Collect the precipitated solid by filtration and wash it thoroughly with hexane.
-
Dry the product under vacuum to yield this compound as a white solid.
Caption: Workflow for the synthesis of the target intermediate.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)aniline | [10] |
| Reagent | Diethyl ethoxymethylenemalonate | [10] |
| Condensation Temperature | 125 °C | [10] |
| Cyclization Temperature | 255 °C | [10] |
| Solvent | Dowtherm A | [10] |
| Yield | 93% | [10] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | [10] |
| Molecular Weight | 285.22 g/mol | [10] |
| Appearance | White solid | [10] |
| Melting Point | >300 °C (lit.) | |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | [10] | |
| 12.51 (s, 1H) | OH | [10] |
| 8.70 (s, 1H) | H-2 | [10] |
| 8.35 (d, J = 8.3 Hz, 1H) | H-5 | [10] |
| 8.00 (s, 1H) | H-8 | [10] |
| 7.72 (d, J = 8.1 Hz, 1H) | H-6 | [10] |
| 4.24 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ | [10] |
| 1.29 (t, J = 7.0 Hz, 3H) | -OCH₂CH₃ | [10] |
| HRMS (m/z) | [10] | |
| Calculated for C₁₃H₁₀F₃NO₃ [M+H]⁺ | 286.0686 | [10] |
| Found | 286.0691 | [10] |
Application in Fluoroquinolone Synthesis
This compound is a versatile intermediate for the synthesis of various fluoroquinolone antibiotics. The general strategy involves the following steps:
-
Activation of the 4-hydroxy group: The 4-hydroxy group is typically converted into a better leaving group, such as a chloride, by reacting with reagents like phosphorus oxychloride (POCl₃).[11]
-
Nucleophilic Aromatic Substitution: The activated intermediate is then reacted with a desired amine (e.g., piperazine derivatives) at the C-7 position. This is a key step that introduces the substituent responsible for modulating the antibacterial spectrum and potency of the final drug.[3][12]
-
Hydrolysis: The ester at the C-3 position is hydrolyzed to the corresponding carboxylic acid, which is a common feature of most fluoroquinolone antibiotics and is crucial for their activity.
This modular approach allows for the synthesis of a library of fluoroquinolone derivatives by varying the amine component in the nucleophilic substitution step, facilitating structure-activity relationship (SAR) studies and the discovery of new potent antibacterial agents.
References
- 1. This compound | 391-02-6 [amp.chemicalbook.com]
- 2. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. mdpi.com [mdpi.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. CGS-9896-药物合成数据库 [drugfuture.com]
- 12. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Blueprint for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the Conrad-Limpach synthesis, a classic and versatile method for preparing 4-hydroxyquinolines. This two-step reaction involves the initial formation of a β-aminoacrylate (enamine) from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline core.[1][2] This heterocyclic motif is a key structural component in a wide array of biologically active compounds and pharmaceuticals.
Core Principles of the Synthesis
The success of the Conrad-Limpach synthesis hinges on the careful control of reaction conditions to favor the desired product. The initial condensation is a kinetically controlled reaction, typically performed at moderate temperatures, leading to the formation of the β-aminoacrylate intermediate.[1][3] The subsequent cyclization is a thermally driven process that requires significantly higher temperatures, often around 250 °C, to proceed efficiently.[1][3]
The choice of solvent for the high-temperature cyclization is critical. High-boiling, inert solvents are necessary to achieve the required reaction temperatures and can significantly improve yields compared to performing the reaction neat.[3] While traditional solvents like mineral oil and diphenyl ether are effective, modern variations have explored less hazardous alternatives.[4]
It is important to note that a competing reaction, the Knorr quinoline synthesis, can occur under different conditions. If the initial condensation is carried out at higher temperatures (around 140 °C), the reaction favors the thermodynamic product, a β-ketoanilide, which upon cyclization yields the isomeric 2-hydroxyquinoline.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the Conrad-Limpach synthesis, providing a reference for reaction optimization.
Table 1: Effect of High-Boiling Point Solvents on the Yield of a 4-Hydroxyquinoline Derivative
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]
Table 2: Examples of Conrad-Limpach Synthesis with Various Substrates
| Aniline Derivative | β-Ketoester | Enamine Formation Conditions | Cyclization Conditions | 4-Hydroxyquinoline Product | Overall Yield (%) |
| Aniline | Ethyl acetoacetate | Neat, RT, 12 h | Mineral Oil, 250 °C, 30 min | 4-Hydroxy-2-methylquinoline | ~85 |
| 4-Nitroaniline | Ethyl acetoacetate | Toluene, reflux, 2-4 h | Dowtherm A, 250-260 °C, 30-60 min | 4-Hydroxy-2-methyl-6-nitroquinoline | 65 |
| 3-Methoxyaniline | Ethyl acetoacetate | Ethanol, reflux, 4 h | Diphenyl ether, 255 °C, 20 min | 4-Hydroxy-7-methoxy-2-methylquinoline | ~70 |
| o-Toluidine | Ethyl acetoacetate | Neat, RT, 24 h | Mineral Oil, 250 °C, 30 min | 4-Hydroxy-2,8-dimethylquinoline | ~80 |
| Aniline | Diethyl 1,3-acetonedicarboxylate | Ethanol, reflux, 6 h | 1,2-Dichlorobenzene, MW, 200°C, 20 min | Ethyl 4-hydroxyquinoline-2-acetate | ~60[2] |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
The following are detailed protocols for the key experiments in the Conrad-Limpach synthesis.
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate (Enamine)
This protocol describes the general procedure for the formation of the enamine intermediate from an aniline and a β-ketoester.
Materials:
-
Substituted aniline (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0-1.2 eq)
-
Solvent (e.g., toluene, ethanol, or neat)
-
Catalytic amount of acid (optional, e.g., acetic acid)
Procedure:
-
In a round-bottom flask, combine the substituted aniline and the β-ketoester.
-
If using a solvent, add it to the flask. The reaction can also be performed neat (without solvent).
-
A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Once the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude β-aminoacrylate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: Thermal Cyclization to form the 4-Hydroxyquinoline
This protocol details the high-temperature cyclization of the β-aminoacrylate intermediate.
Materials:
-
Crude β-aminoacrylate intermediate from Protocol 1
-
High-boiling point solvent (e.g., mineral oil, Dowtherm A, diphenyl ether)
Procedure:
-
Place the crude β-aminoacrylate intermediate in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling point solvent. A general guideline is to use 10-20 mL of solvent per gram of the intermediate.
-
Heat the mixture with stirring to the desired temperature, typically between 250-260 °C.[2]
-
Maintain this temperature for 30-60 minutes.[2] The progress of the cyclization can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling.
-
If precipitation is slow or incomplete, the addition of a non-polar solvent like hexanes can induce further precipitation.
Protocol 3: Work-up and Purification
This protocol outlines the general procedure for isolating and purifying the 4-hydroxyquinoline product.
Procedure:
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid with a suitable solvent to remove the high-boiling point reaction solvent. Toluene followed by hexanes is a common washing sequence.[4] For other derivatives, cold ethanol or diethyl ether can be effective.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization. The choice of recrystallization solvent is crucial and depends on the specific derivative. Common solvents for recrystallization of 4-hydroxyquinolines include ethanol, methanol, acetic acid, or dimethylformamide (DMF).[2] For some derivatives, a mixture of solvents such as methanol-acetone may be effective.[5]
-
To perform the recrystallization, dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the Conrad-Limpach synthesis.
Caption: Experimental workflow for the Conrad-Limpach synthesis.
Caption: Factors influencing the outcome of the Conrad-Limpach synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of Quinoline Derivatives as Inhibitors of HER-2 Kinase: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the use of quinoline derivatives as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) kinase. HER-2 is a critical therapeutic target in various cancers, and quinoline-based compounds represent a promising class of inhibitors.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER-2), also known as ErbB2, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Overexpression or amplification of the ERBB2 gene is a key driver in the development and progression of several cancers, most notably breast and gastric cancers.[2] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with several quinoline-based derivatives demonstrating potent inhibitory activity against a range of kinases, including HER-2.[3] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of HER-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This guide summarizes the current landscape of quinoline derivatives as HER-2 inhibitors, providing quantitative data, detailed experimental protocols, and visual aids to facilitate further research and development in this area.
Data Summary: In Vitro Potency of Quinoline Derivatives
The following table summarizes the in vitro activity of selected quinoline and quinazoline derivatives against HER-2 kinase and HER-2 positive cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters for evaluating the potency of these compounds.
| Compound ID | Scaffold | Target(s) | IC50 (nM) vs. HER-2 Kinase | Cell Line | GI50/IC50 (nM) vs. Cell Line | Reference(s) |
| Lapatinib | Quinazoline | EGFR/HER-2 | 26 | SK-BR-3 | - | [4][5][6] |
| Neratinib | Quinoline | Pan-HER | - | SK-BR-3, BT-474 | - | [7] |
| Compound 5a | Quinoline | EGFR/HER-2 | 31 | MCF-7 | 23 | [5][6] |
| Compound 5a | Quinoline | EGFR/HER-2 | 31 | A-549 | - | [5] |
| Compound 12k | Quinazoline | EGFR/HER-2 | 9.78 | SK-BR-3 | - | - |
| Compound 14f | Isoquinoline-tethered Quinazoline | HER-2 selective | - | SK-BR-3 | Potent | [8] |
| Compound II-1 | Quinazoline | EGFR/HER-2 | 6.07 | Calu-3 | 23.13 | - |
| Compound VII | Quinoline/Schiff base | EGFR/HER-2 | 2180 | - | - | [6] |
Signaling Pathway
The diagram below illustrates the HER-2 signaling pathway and the point of inhibition by quinoline derivatives. HER-2, upon dimerization with other HER family members, undergoes autophosphorylation, which triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[9][10][11][12] Quinoline-based inhibitors block the ATP-binding site of the HER-2 kinase domain, thereby inhibiting its activity and downstream signaling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR [kci.go.kr]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately helping to improve experimental outcomes and yield.
Synthesis Overview: The Gould-Jacobs Reaction
The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This process begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][3]
References
Technical Support Center: Troubleshooting Solubility Issues with Quinoline Derivatives in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for solubility challenges encountered with quinoline derivatives in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of my quinoline derivative?
The low aqueous solubility of many quinoline derivatives can be attributed to several factors related to their molecular structure. The fundamental quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thereby limiting solubility. The type and position of substituents on the quinoline ring also play a significant role; lipophilic groups can considerably decrease water solubility.[1]
Q2: What are the most common initial strategies to improve the solubility of my quinoline compound?
Several effective methods can be employed to enhance the solubility of quinoline derivatives. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][2]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) like DMSO, ethanol, or polyethylene glycol (PEG) can decrease the polarity of the solvent system, thus increasing the solubility of a hydrophobic compound.[1][2][3]
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1][2]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][3]
-
Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][3]
Q3: How do I choose the most appropriate solubility enhancement technique for my specific quinoline derivative?
The selection of an appropriate method depends on the physicochemical properties of your specific quinoline derivative. Key considerations include the compound's pKa, logP value, melting point, and chemical stability. For ionizable quinolines, pH adjustment and salt formation are often the first approaches to try due to their simplicity and effectiveness. For neutral or highly lipophilic compounds, strategies like solid dispersion or cyclodextrin complexation may be more suitable.[1]
Q4: My quinoline derivative precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue that arises when the concentration of the co-solvent (DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution.[3]
Immediate steps to try:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine a concentration that remains soluble.[3]
-
Increase the Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound dissolved. However, always run a vehicle control with the same final DMSO concentration to check for any effects on your experiment.[3]
Troubleshooting Guides
Issue 1: pH adjustment is not improving the solubility of my quinoline derivative.
If you have attempted to improve solubility by adjusting the pH and are still observing precipitation, consider the following potential causes and solutions:
| Possible Cause | Solution |
| Insufficient pH Change | Ensure the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve adequate protonation. Verify the pH with a calibrated pH meter.[1] |
| Insufficient Buffer Capacity | The buffer may not have enough capacity to maintain the desired pH after adding your compound. Try increasing the buffer concentration.[1] |
| Common Ion Effect | If you are working with a salt form of your quinoline, the presence of a common ion in the buffer could suppress its solubility. Consider using a buffer with a different counter-ion.[1][2] |
| "Salting Out" | At high salt concentrations (from the buffer or other sources), the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1][4][5] |
| Low Intrinsic Solubility of the Salt | The formed salt itself may have limited solubility. In this case, another solubility enhancement technique may be necessary in addition to or instead of pH adjustment.[2] |
Below is a troubleshooting workflow for pH adjustment:
Issue 2: Difficulty in forming a stable salt of my quinoline derivative.
If you are struggling to form a stable salt, consider these factors:
| Possible Cause | Solution |
| Inappropriate Acid Selection | The pKa difference between the quinoline (base) and the selected acid may not be sufficient for stable salt formation (a ΔpKa of >3 is generally recommended). Consider using a stronger acid.[1] |
| Solvent Effects | The choice of solvent for the salt formation reaction is critical. The solvent should ideally dissolve the free base but not the resulting salt, allowing for precipitation of the salt. Experiment with a range of solvents with different polarities.[1] |
| Hygroscopicity and Stability Issues | The formed salt may be hygroscopic or unstable. Proper characterization of the salt form is necessary. |
Issue 3: Solid dispersion of my quinoline derivative shows poor dissolution.
If your solid dispersion is not dissolving as expected, investigate the following:
| Possible Cause | Solution |
| Incomplete Amorphization | The quinoline compound may not have been fully converted to its amorphous state. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. If crystalline peaks are present, you may need to increase the polymer-to-drug ratio or optimize the preparation method.[1] |
| Drug-Polymer Incompatibility | The chosen polymer may not be miscible with your quinoline derivative, leading to phase separation. Differential Scanning Calorimetry (DSC) can be used to assess miscibility.[1] |
| Poor Wettability of the Dispersion | Even with a hydrophilic carrier, the overall dispersion may not wet efficiently. Incorporating a small amount of a surfactant into the formulation can improve wettability.[1] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol outlines the steps to determine the solubility of a quinoline derivative at various pH values.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.[1]
-
Sample Preparation: Add an excess amount of the finely powdered quinoline derivative to a known volume of each buffer solution in separate vials.[1]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm or 0.45 µm filter).[1][2][3]
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved quinoline compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]
-
Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.[1]
Here is a diagram illustrating the workflow for determining the pH-dependent solubility profile:
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.
-
Selection of Carrier: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1]
-
Dissolution: Dissolve both the quinoline derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) in a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.[1]
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.[1]
-
Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using PXRD and DSC, and evaluate its dissolution properties.[1]
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Quinoline Derivative in Various Solvents
This table provides an example of how to present solubility data for a quinoline derivative. Actual values will vary depending on the specific compound.
| Solvent | Solubility (µg/mL) | Classification |
| Water | < 1 | Practically Insoluble |
| PBS (pH 7.4) | < 1 | Practically Insoluble |
| Ethanol | ~ 5000 | Moderately Soluble |
| Methanol | ~ 2000 | Sparingly Soluble |
| DMSO | > 50000 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 40000 | Very Soluble |
Table 2: Example of Solubility Enhancement of a Quinoline Derivative
This table illustrates the potential fold-increase in solubility that can be achieved with different enhancement techniques. These values are for illustrative purposes only.
| Method | Starting Material Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase (Approx.) |
| pH Adjustment (to pH 2) | 0.5 | 50 | 100x |
| Co-solvency (20% Ethanol) | 0.5 | 25 | 50x |
| Salt Formation (HCl salt) | 0.5 | 500 | 1000x |
| Cyclodextrin Complexation (HP-β-CD) | 0.5 | 100 | 200x |
| Solid Dispersion (1:5 with PVP) | 0.5 | 150 | 300x |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
Optimization of reaction conditions for the synthesis of quinoline-4-carboxylic acids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoline-4-carboxylic acids. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of quinoline-4-carboxylic acids via prevalent methods such as the Pfitzinger, Doebner, and Friedländer reactions.
Pfitzinger Reaction
The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions.[1][2]
Problem: Low or no yield of the desired quinoline-4-carboxylic acid.
-
Symptoms: After the reaction and workup, very little or no desired product is isolated. Starting materials may be recovered, or a complex mixture of unidentifiable products is observed.
-
Root Cause Analysis:
-
Incomplete Hydrolysis of Isatin: The initial step is the base-catalyzed hydrolysis of the isatin's amide bond to form an intermediate keto-acid.[1] If the base is not strong enough or the reaction time is too short, this step may be inefficient.
-
Side Reactions: Harsh reaction conditions, such as excessively high temperatures or strong bases, can lead to unwanted side reactions. For instance, decarboxylation of the product can occur at a faster rate than the desired cyclization, especially with certain substrates.[3]
-
Poor Reactivity of the Carbonyl Compound: Steric hindrance around the α-methylene group of the ketone or aldehyde can impede the condensation with the isatin intermediate.
-
-
Troubleshooting Steps:
-
Optimize Base and Reaction Conditions: Ensure a sufficiently strong base (e.g., KOH) is used to facilitate the initial hydrolysis of isatin.[1] Consider using microwave irradiation, which has been shown to be an efficient method to perform the Pfitzinger reaction, potentially increasing yields and reducing reaction times.
-
Protect Against Decarboxylation: If decarboxylation is a suspected side reaction, attempt the reaction under milder conditions (e.g., lower temperature, alternative base) to favor the desired cyclization pathway.[3]
-
Use an Activated Carbonyl Compound: If steric hindrance is an issue, consider using a more reactive enamine equivalent (N,N-dimethylenaminones) in place of the simple ketone. This modification can improve yields.[4][5]
-
Consider a One-Pot Modification: A one-pot method using trimethylchlorosilane (TMSCl) as a catalyst allows for the synthesis of quinoline-4-carboxylates directly from isatin, 1,3-dicarbonyl compounds, and an alcohol, often with good yields (55-88%).
-
Problem: Difficulty with product purification and isolation.
-
Symptoms: The crude product is an impure, often colored, solid or oil that is difficult to crystallize or purify by column chromatography. The final product may have poor solubility.
-
Root Cause Analysis:
-
Formation of Byproducts: The reaction may produce various side products that co-precipitate or are co-extracted with the desired acid.
-
Inherent Poor Solubility: Quinoline-4-carboxylic acids can have limited solubility in common organic solvents, making recrystallization challenging.[6] Their solubility is highly pH-dependent.[6]
-
-
Troubleshooting Steps:
-
pH-Dependent Extraction: Utilize the acidic nature of the product. During workup, dissolve the crude mixture in a basic aqueous solution (e.g., NaHCO₃ or NaOH solution) to form the water-soluble carboxylate salt. Wash this aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with HCl to precipitate the purified quinoline-4-carboxylic acid, which can be collected by filtration.
-
Recrystallization Solvent Screening: If the product is solid, screen a variety of solvents or solvent mixtures for recrystallization. For poorly soluble compounds, consider using solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylformamide for recrystallization by heating and then cooling.[7]
-
Conversion to an Ester: If the free acid is difficult to handle, consider converting it to its corresponding methyl or ethyl ester. Esters are generally more soluble in organic solvents and easier to purify via chromatography. The ester can then be hydrolyzed back to the acid if required.[3]
-
Doebner Reaction
The Doebner reaction is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[8][9]
Problem: Low yield and significant tar/polymer formation.
-
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.[10]
-
Root Cause Analysis: The Doebner reaction is often conducted under acidic conditions, which can catalyze the polymerization of the aldehyde starting material or other reactive intermediates.[10][11] This is a very common side reaction.
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: While acid is necessary, excessively harsh conditions accelerate tar formation. Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·THF, ZnCl₂) to find an optimal balance between reaction rate and side product formation.[10][12] For anilines with electron-withdrawing groups, BF₃·THF in acetonitrile has been shown to be effective.[12][13]
-
Control Reactant Addition: Add the aldehyde and pyruvic acid dropwise to the heated solution of the aniline.[12] This maintains a low concentration of the polymerizable species at any given time, minimizing side reactions.
-
Adjust Stoichiometry: For electron-deficient anilines, increasing the equivalents of the aniline and aldehyde can improve the yield by favoring the formation of the necessary imine intermediate.[12][13]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Acetonitrile (MeCN) has been found to be a suitable solvent when using BF₃·THF as a catalyst.[12][13]
-
Problem: Low yields with electron-deficient anilines.
-
Symptoms: When using anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃), the reaction proceeds sluggishly, resulting in low yields of the desired product.[12][13]
-
Root Cause Analysis: Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the initial condensation steps of the reaction. Conventional Doebner conditions are often not suitable for these substrates.[12][13]
-
Troubleshooting Steps:
-
Use a More Effective Catalyst System: A modified Doebner protocol using BF₃·THF as a catalyst in acetonitrile has been specifically developed to improve yields for electron-deficient anilines.[12][13]
-
Optimize Reaction Conditions: Systematically vary the temperature, reactant equivalents, and catalyst loading. A design of experiments (DoE) approach can be beneficial. A reaction temperature of at least 65 °C is often necessary.[12][13] See the data table below for a summary of optimized conditions.
-
Friedländer Annulation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[14][15]
Problem: Harsh reaction conditions lead to decomposition.
-
Symptoms: Traditional Friedländer synthesis often requires high temperatures (150-220 °C) and strong acid or base catalysts, which can lead to the decomposition of sensitive substrates and low yields.[14][15]
-
Root Cause Analysis: The high activation energy required for the cyclization and dehydration steps under uncatalyzed or traditionally catalyzed conditions necessitates forcing conditions.
-
Troubleshooting Steps:
-
Employ Milder Catalysts: Modern variations of the Friedländer synthesis utilize catalysts that allow the reaction to proceed under milder conditions. Examples include ceric ammonium nitrate (CAN) at ambient temperature or catalytic amounts of gold catalysts.[14][16]
-
Solvent-Free Conditions: Consider performing the reaction under solvent-free conditions, which can sometimes improve yields and simplify the workup. Catalysis by p-toluenesulfonic acid and iodine has been shown to be effective in the absence of a solvent.[14]
-
Use a One-Pot Procedure: A practical and scalable one-pot method involves the in situ reduction of an o-nitroarylcarbaldehyde (using iron powder and HCl) to the corresponding o-aminoarylcarbaldehyde, which then undergoes the Friedländer condensation. This avoids the need to isolate the often unstable amino-aldehyde intermediate.[17]
-
Problem: Poor regioselectivity with unsymmetrical ketones.
-
Symptoms: When an unsymmetrical ketone is used as the methylene component, a mixture of two regioisomeric quinoline products is formed, complicating purification.
-
Root Cause Analysis: Cyclization can occur at either side of the ketone, and the selectivity is often poor without specific directing factors.
-
Troubleshooting Steps:
-
Introduce a Directing Group: The regioselectivity issue can be addressed by introducing a phosphoryl group on one α-carbon of the ketone to direct the cyclization.[14]
-
Use Specific Catalysts: Employing an appropriate amine catalyst or conducting the reaction in an ionic liquid can improve the regioselectivity.[14]
-
Modify the Amine Component: To avoid aldol side reactions of the ketone under basic conditions, the o-aminoaryl aldehyde/ketone can be replaced with its pre-formed imine analogue.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to quinoline-4-carboxylic acids? A1: The most common and established methods are the Pfitzinger and Doebner reactions.[6][18] The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[1] The Doebner reaction is a three-component synthesis using an aniline, an aldehyde, and pyruvic acid.[9] Other methods like the Friedländer, Combes, and Gould-Jacobs reactions can also be adapted to produce quinoline scaffolds that can be further functionalized.[4][9]
Q2: My reaction is complete, but I am struggling to purify the final product. What are some general purification strategies? A2: Purification of quinoline-4-carboxylic acids can be challenging due to their polarity and sometimes poor solubility.[6]
-
Acid-Base Extraction: As detailed in the troubleshooting section, leveraging the acidic proton is a powerful purification technique. Dissolving the crude product in a weak base, washing with an organic solvent, and then re-precipitating with acid can remove many impurities.
-
Recrystallization: If the product is a solid, perform a thorough solvent screen for recrystallization. Solvents like ethanol, acetic acid, DMF, or mixtures with water are often effective.
-
Chromatography of an Ester Derivative: If all else fails, convert the carboxylic acid to a less polar ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification, or using TMS-diazomethane or methyl iodide with a cesium salt base for more sensitive substrates).[3] The ester can then be purified using standard silica gel chromatography and subsequently hydrolyzed back to the acid.
Q3: How can I improve the overall yield of my quinoline synthesis? A3: Yield improvement often involves moving beyond traditional methods and embracing modern synthetic techniques.
-
Green Chemistry Approaches: Consider using microwave irradiation, which can significantly reduce reaction times and increase yields in reactions like the Pfitzinger synthesis. Ultrasound-assisted synthesis is another technique that can improve reaction rates and yields.[19]
-
Catalyst Optimization: Many classical reactions that traditionally used harsh, stoichiometric reagents have been improved by the development of efficient catalysts. For example, newer methods for the Doebner and Friedländer reactions use Lewis acids or other catalysts to improve efficiency under milder conditions.[12][14]
-
One-Pot Procedures: One-pot or multi-component reactions, where several steps are performed in the same reaction vessel without isolating intermediates, can improve overall yield by minimizing product loss during transfers and purification steps.[17]
Q4: I am observing incomplete oxidation in my Doebner-von Miller synthesis. How can I fix this? A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this step is incomplete, you will isolate partially hydrogenated byproducts.[10]
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.
-
Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate by TLC or LC-MS to determine the reaction endpoint.
-
Post-Reaction Oxidation: If you have already isolated a product contaminated with dihydroquinolines, it may be possible to oxidize the mixture in a separate step using a suitable oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.[10]
Data Presentation
Table 1: Optimization of Doebner Reaction for an Electron-Deficient Aniline
This table summarizes the optimization of reaction conditions for the synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid from 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[12][13]
| Entry | Acid Catalyst (equiv) | Solvent | Aniline (equiv) | Benzaldehyde (equiv) | Temperature (°C) | Yield (%) |
| 1 | None | EtOH | 1.05 | 1.0 | Reflux | 15 |
| 2 | H₂NSO₃H (0.5) | H₂O | 1.1 | 1.0 | Reflux | 5 |
| 3 | BF₃·THF (0.5) | MeCN | 1.0 | 1.0 | Reflux | 35 |
| 4 | BF₃·THF (0.5) | MeCN | 2.0 | 2.0 | Reflux | 55 |
| 5 | BF₃·THF (0.5) | MeCN | 2.0 | 2.0 | 65 | 60 |
| 6 | BF₃·THF (0.5) | MeCN | 2.0 | 2.0 | 65 | 71 |
| 7 | BF₃·THF (0.2) | MeCN | 2.0 | 2.0 | 65 | 55 |
*Pyruvic acid was added dropwise.
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol is a general procedure based on the Pfitzinger reaction.
-
Hydrolysis of Isatin: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equiv) in an aqueous solution of potassium hydroxide (3.0 equiv). Heat the mixture to reflux for 1 hour to ensure complete hydrolysis to the potassium salt of 2-aminophenylglyoxylic acid.
-
Condensation: To the cooled solution, add acetone (1.5 equiv).
-
Cyclization: Heat the reaction mixture to reflux for 5-15 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully adjust the pH to 5-6 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol or acetic acid.
Protocol 2: Optimized Doebner Synthesis for Electron-Deficient Anilines[13][14]
This protocol is adapted for anilines with electron-withdrawing groups.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (2.0 equiv) and anhydrous acetonitrile (MeCN).
-
Addition of Reagents: Add the aldehyde (2.0 equiv) followed by the Lewis acid catalyst, BF₃·THF (0.5 equiv).
-
Heating: Heat the mixture to 65 °C with stirring.
-
Slow Addition: Prepare a solution of pyruvic acid (1.0 equiv) in anhydrous acetonitrile and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump.
-
Reaction: Maintain the temperature at 65 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench by adding water.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of quinoline-4-carboxylic acids.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
How to avoid side reactions in the synthesis of substituted quinolones.
Welcome to the technical support center for the synthesis of substituted quinolones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in classical quinolone synthesis, and what are the general strategies to minimize them?
A1: Common side reactions vary by the specific synthesis method but often include polymerization, tar formation, self-condensation of reactants, and the formation of regioisomers.[1][2] General strategies to mitigate these issues are broadly applicable:
-
Temperature Control: Many side reactions are promoted by high temperatures. Careful control and optimization of the reaction temperature are critical to favor the desired product formation.[1][3] High temperatures in methods like the Gould-Jacobs and Conrad-Limpach syntheses can lead to product decomposition.[3][4]
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction pathway. Using milder catalysts or optimizing the catalyst loading can prevent harsh conditions that lead to byproducts.[1] For instance, acid catalysis in the Friedländer synthesis can sometimes suppress base-catalyzed aldol condensation.[2]
-
Purity of Starting Materials: Impurities in the starting materials can participate in unintended side reactions, leading to a complex product mixture. Ensuring the high purity of reactants is a crucial preventative step.[1]
-
Reactant Addition: The rate of reactant addition can control their concentration in the reaction mixture. Slow, controlled addition can often minimize side reactions like self-condensation or polymerization.[1][2]
Q2: What are the standard purification techniques to isolate the desired substituted quinolone from reaction byproducts?
A2: Standard organic chemistry purification techniques are effective for isolating quinoline derivatives. The choice of method depends on the physical properties of the desired product and the impurities. Common techniques include:
-
Steam Distillation: Particularly effective for separating volatile quinolines from non-volatile byproducts like tar, which is a common issue in the Skraup synthesis.[1][2]
-
Recrystallization: A powerful technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution.[1]
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures.[1]
-
Vacuum Distillation: Used for purifying liquid products that are stable at reduced pressure but may decompose at their atmospheric boiling point.[1]
-
Salt Formation: In some cases, converting the quinoline base into a salt (e.g., hydrochloride or picrate) can facilitate purification through crystallization. The pure free base can then be regenerated.[1]
Troubleshooting Guides for Specific Syntheses
Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[5][6]
Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.[1]
-
Cause: The ketone reactant can undergo self-condensation, especially under base-catalyzed conditions.[1]
-
Solutions:
-
Use an Imine Analog: To circumvent base-catalyzed aldol reactions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[1][7]
-
Employ Milder/Alternative Catalysts: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[1] Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or iodine can also be effective and may suppress base-catalyzed side reactions.[2][7]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular self-condensation reaction.[1]
-
Problem: Poor regioselectivity when using an unsymmetrical ketone.
-
Cause: An unsymmetrical ketone provides two different α-methylene groups that can react, leading to a mixture of isomeric products.
-
Solutions:
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.
Problem: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.[1][2]
-
Cause: The reaction is notoriously exothermic, which can lead to the polymerization of acrolein, generated in situ from the dehydration of glycerol.[1]
-
Solutions:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and help control the rate.[1][2]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[2]
-
Gentle Heating: The reaction should be heated gently to initiate, and then the heat source should be removed or reduced to control the exothermic phase.[2]
-
Gould-Jacobs Reaction
This reaction synthesizes 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[8][9]
Problem: Low yield during the high-temperature cyclization step.
-
Cause: The thermal cyclization often requires very high temperatures (>250 °C), which can lead to decomposition of the starting materials or products.[3]
-
Solutions:
-
Microwave-Assisted Synthesis: Using a dedicated microwave reactor can significantly shorten reaction times and often improve yields by providing efficient and uniform heating.[10]
-
High-Boiling Solvents: The use of high-boiling inert solvents like Dowtherm A can provide better temperature control compared to solvent-free heating.
-
Data Summary: Controlling Side Reactions
The following tables summarize key parameters and their effects on minimizing common side reactions in various quinolone synthesis methods.
Table 1: Friedländer Synthesis - Preventing Aldol Condensation
| Parameter | Condition | Effect on Side Reactions | Citation |
|---|---|---|---|
| Catalyst | Acidic (e.g., p-TsOH, TFA) vs. Basic (e.g., KOH) | Acidic conditions can sometimes suppress base-catalyzed aldol condensation. | [2][7] |
| Reactant | Use of an imine analog of the 2-aminoaryl ketone | Avoids the need for basic conditions that promote aldol reactions. | [1][7] |
| Addition Rate | Slow addition of the ketone reactant | Minimizes ketone self-condensation by keeping its concentration low. |[1] |
Table 2: Skraup Synthesis - Minimizing Tar Formation
| Parameter | Condition | Effect on Side Reactions | Citation |
|---|---|---|---|
| Moderator | Addition of Ferrous Sulfate (FeSO₄) or Boric Acid | Makes the exothermic reaction less violent, reducing charring and polymerization. | [1][2] |
| Temperature | Gentle initial heating and control of exotherm | Prevents excessive polymerization of acrolein. | [2] |
| Acid Addition | Slow and controlled addition with cooling | Prevents localized hotspots and uncontrolled reaction rates. |[2] |
Table 3: Combes Synthesis - Controlling Regioselectivity
| Parameter | Condition | Effect on Side Reactions/Selectivity | Citation |
|---|---|---|---|
| β-Diketone | Increased steric bulk on one side of the diketone | Favors cyclization at the less sterically hindered position. | [2] |
| Aniline | Electron-donating vs. electron-withdrawing groups | Influences the nucleophilicity of the ortho positions, directing cyclization. | [2] |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed. |[2] |
Experimental Protocols
Key Experiment: Skraup Synthesis of Quinoline (Moderated)
This protocol is adapted from reliable sources and includes the use of ferrous sulfate to moderate the reaction.[1]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser.
-
Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling and efficient swirling.
-
Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. If it does, remove the heat source immediately until the reaction subsides.
-
Reflux: After the initial vigorous reaction is complete, continue to heat the mixture under reflux for 3-5 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide solution to liberate the free quinoline base.
-
-
Purification:
-
Steam distill the basic mixture. The quinoline will co-distill with the water.
-
Collect the distillate until it is no longer milky.
-
Separate the oily quinoline layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved quinoline.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
Purify the crude quinoline by vacuum distillation.[1]
-
Key Experiment: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general method for the acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (or other 2-aminoaryl ketone/aldehyde)
-
A ketone with an α-methylene group (e.g., acetone)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol or another suitable solvent
Procedure:
-
Reaction Setup: In a fume hood, combine the 2-aminobenzophenone and the ketone (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.
-
Solvent & Catalyst Addition: Add the solvent (e.g., ethanol) and a catalytic amount of the acid catalyst (e.g., p-TsOH).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
Otherwise, remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions.
Issue 1: Low Overall Yield After Synthesis and Initial Work-up
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The initial Gould-Jacobs reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. - Consider extending the reaction time or moderately increasing the temperature during the cyclization step.[1][2] |
| Side Reactions: Formation of byproducts during the high-temperature cyclization.[1] | - Optimize the cyclization temperature and time to find a balance between product formation and degradation. - The use of a high-boiling inert solvent like Dowtherm A can help maintain a stable temperature and minimize charring.[1][3] |
| Product Loss During Work-up: The product may have partial solubility in the wash solvents. | - After the reaction, upon cooling, the product should precipitate. Use a minimal amount of a non-polar solvent like hexane for washing to remove high-boiling point solvents.[4] - If the product does not precipitate, carefully concentrate the reaction mixture and attempt trituration with a non-polar solvent. |
| Purity of Starting Materials: Impurities in the 3-(trifluoromethyl)aniline or diethyl ethoxymethylenemalonate can lead to side reactions.[5] | - Use high-purity starting materials. If necessary, purify the starting materials before use. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Suggested Solution |
| Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization. | - Attempt to purify a small sample by flash column chromatography to obtain a pure solid. - Triturate the oil with a non-polar solvent (e.g., hexane, pentane) to induce precipitation of the desired product.[1] |
| Residual High-Boiling Solvent: Incomplete removal of solvents like Dowtherm A.[1] | - Ensure thorough removal of the high-boiling solvent under high vacuum. Washing the crude precipitate with ample hexane is crucial.[3] |
Issue 3: Poor Separation or Compound Decomposition during Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separation. | - Develop an appropriate solvent system using TLC. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for the product. |
| Compound Streaking on Silica Gel: The hydroxyquinoline functionality can interact strongly with the acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine. - Consider using an alternative stationary phase such as neutral alumina. |
| Compound Instability: Although trifluoromethyl-quinolines are generally stable, prolonged exposure to acidic silica may cause degradation. | - Minimize the time the compound spends on the column by using flash chromatography. - Work expeditiously and avoid leaving the compound on the column for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for monitoring the reaction progress?
A1: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the Gould-Jacobs reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The consumption of the aniline starting material and the appearance of the product spot can be visualized under UV light.
Q2: My crude product is a dark, tarry material. Can it be purified?
A2: Tar formation is a common issue in high-temperature quinoline syntheses.[1] While challenging, purification is often possible. The first step should be to attempt to dissolve the material in a suitable solvent and filter off any insoluble char. Subsequently, column chromatography is typically the most effective method for separating the desired product from the tarry impurities.
Q3: What are the expected impurities from the Gould-Jacobs synthesis of this compound?
A3: The primary impurities may include unreacted starting materials (3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate), the intermediate anilinomethylenemalonate, and potentially a small amount of the isomeric ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate, although the 7-substituted product is generally favored. Decarboxylated byproducts can also form if the reaction temperature is too high or the reaction time is too long.[1]
Q4: What is a good starting point for a recrystallization solvent?
A4: For polar compounds like this compound, polar solvents are often required for dissolution at elevated temperatures. Good starting points for recrystallization solvent screening include ethanol, isopropanol, or acetonitrile. It may also be beneficial to try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of a polar solvent like ethanol or ethyl acetate at an elevated temperature and then slowly adding a non-polar solvent like hexane or water until turbidity is observed, followed by slow cooling.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate (e.g., silica gel 60 F254).
-
Develop the plate in a chamber with a pre-determined solvent system. A good starting point is 20-30% ethyl acetate in hexane.
-
Visualize the spots under UV light (254 nm). The desired product is expected to be a major, UV-active spot. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the target compound, with good separation from major impurities.[6]
-
-
Column Preparation:
-
Select an appropriately sized glass column for the amount of crude material to be purified.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, lower polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
For better separation, it is recommended to "dry-load" the sample. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) if necessary to elute the product.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as a solid.
-
Determine the purity of the final product using an appropriate analytical method, such as HPLC or NMR.
-
Protocol 2: Recrystallization (General Procedure)
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile).
-
Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Decision workflow for purification of the target compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Enhancing Metabolic Stability of Quinoline-4-Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor metabolic stability in quinoline-4-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for quinoline-4-carboxamide derivatives?
A1: Quinoline-4-carboxamide derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic reactions include hydroxylation on the quinoline ring and N-dealkylation at the carboxamide side chain. The major CYP isozymes involved are CYP2A6, CYP2E1, CYP1A2, and CYP3A4.[1][2]
Q2: What is "metabolic stability" and why is it crucial for my quinoline-4-carboxamide derivatives?
A2: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[3] It is a critical parameter in drug discovery as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[4][5] Compounds with low metabolic stability are rapidly cleared from the body, which can lead to insufficient therapeutic exposure.[4]
Q3: How can I improve the metabolic stability of my quinoline-4-carboxamide derivatives?
A3: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolically Labile Sites: Introducing chemical modifications at positions susceptible to metabolism can hinder enzymatic degradation. A common approach is the introduction of a fluorine atom.
-
Bioisosteric Replacement: Replacing a metabolically vulnerable functional group with a bioisostere (a group with similar physical or chemical properties) can improve stability while retaining biological activity.[6] For instance, replacing a metabolically labile phenyl ring with a more stable heterocyclic ring.[7]
-
Structural Modifications: Altering the overall structure of the molecule, for example, by reducing lipophilicity or introducing steric hindrance near the metabolic site, can reduce the rate of metabolism.[8][9]
Q4: What are the key differences between a microsomal stability assay and a hepatocyte stability assay?
A4: The primary difference lies in the complexity of the enzyme systems.
-
Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing primarily Phase I metabolic enzymes like CYPs.[7][10] It is a high-throughput and cost-effective method for initial screening of metabolic stability.[7]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.[7] It provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[7]
Troubleshooting Guide
Problem 1: My quinoline-4-carboxamide derivative shows high clearance in the microsomal stability assay.
| Possible Cause | Suggested Action |
| High susceptibility to CYP-mediated oxidation | 1. Identify the "metabolic soft spot": Use LC-MS/MS to identify the major metabolites and pinpoint the site of metabolism. 2. Reaction Phenotyping: Determine the specific CYP isozymes responsible for the metabolism using recombinant human CYPs or specific chemical inhibitors. 3. Structural Modification: Based on the identified metabolic site, apply strategies from FAQ 3 to block or reduce metabolism.[10] |
| Non-specific binding to microsomes | High lipophilicity can lead to non-specific binding, which may be misinterpreted as high metabolism.[3] Determine the fraction of unbound drug in the microsomal incubation (fumic) to correct the intrinsic clearance value.[3] |
| Chemical Instability | The compound may be unstable in the assay buffer. Run a control experiment without NADPH to assess non-enzymatic degradation. If the compound degrades, consider modifying the buffer pH or composition.[3] |
Problem 2: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay.
| Possible Cause | Suggested Action |
| Metabolism by Phase II enzymes | Microsomes have limited Phase II enzyme activity. Instability in hepatocytes suggests that conjugation reactions (e.g., glucuronidation, sulfation) are the primary clearance pathways. Analyze hepatocyte assay samples for the formation of conjugated metabolites.[7] |
| Active uptake by transporters | The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism. Investigate the role of specific uptake transporters using cell lines that overexpress those transporters or by using known transporter inhibitors.[10] |
| Metabolism by non-CYP enzymes | Hepatocytes contain other metabolic enzymes not present in microsomes. Further metabolite identification studies in hepatocytes are needed to elucidate the metabolic pathways. |
Problem 3: There is a poor correlation between my in vitro metabolic stability data and in vivo pharmacokinetic data.
| Possible Cause | Suggested Action |
| Extrahepatic metabolism | Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney, lungs).[11] Conduct metabolic stability assays using S9 fractions or microsomes from these tissues. |
| Active renal or biliary excretion | The primary clearance mechanism in vivo may not be metabolism but direct excretion. Conduct in vivo studies with bile duct cannulated animals to assess biliary excretion. |
| Plasma protein binding | High plasma protein binding can limit the amount of free drug available for metabolism in vivo.[11] Ensure that in vitro to in vivo extrapolation (IVIVE) calculations account for plasma protein binding. |
Quantitative Data on Metabolic Stability
The following tables summarize the impact of structural modifications on the metabolic stability of quinoline-4-carboxamide derivatives, as measured by mouse liver microsomal (MLM) intrinsic clearance (Cli). Lower Cli values indicate higher metabolic stability.
Table 1: Effect of R1 and R2 Substitutions on Metabolic Stability
| Compound | R1 | R2 | MLM Cli (mL min-1 g-1) |
| 1 | Br | 4-tolyl | >15 |
| 10 | Br | 4-fluorophenyl | >15 |
| 11 | F | 4-tolyl | 14 |
| 18 | Br | 2-(pyrrolidin-1-yl)ethyl | 4.8 |
| 19 | F | 2-(pyrrolidin-1-yl)ethyl | 2.5 |
Data extracted from: Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.[12]
Table 2: Effect of R3 Substitutions on Metabolic Stability
| Compound | R3 | MLM Cli (mL min-1 g-1) |
| 24 | 4-morpholinopiperidin-1-yl | 1.1 |
| 25 | 3-(morpholin-4-yl)propylamino | 0.8 |
| 27 | 4-(morpholin-4-yl)butylamino | <0.5 |
| 30 | 4-(4-methylpiperazin-1-yl)butylamino | <0.5 |
Data extracted from: Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.[12]
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the reaction mixture.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a new plate containing ice-cold stop solution.[6]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte plating and incubation medium
-
Collagen-coated 96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Ice-cold stop solution (e.g., acetonitrile containing an internal standard)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated plate.
-
Pre-incubate the cells in a CO2 incubator for 15-30 minutes.[10]
-
Add the test compound or positive control to the wells to initiate the reaction.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), add ice-cold stop solution to the respective wells to terminate the reaction and lyse the cells.[5]
-
-
Sample Processing and Analysis:
-
Scrape the wells to ensure complete cell lysis.
-
Transfer the contents to a new plate and centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance.
-
Visualizations
Caption: Experimental workflow for assessing and improving metabolic stability.
Caption: Troubleshooting decision tree for poor metabolic stability.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. mercell.com [mercell.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 8. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of quinoline-based drug candidates. The content is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My new quinoline-based drug candidate is showing very low oral bioavailability. What are the most common reasons for this?
Low oral bioavailability for quinoline derivatives is a frequent challenge, typically stemming from one or more of the following factors:
-
Poor Aqueous Solubility and High Crystallinity: Many quinoline compounds are lipophilic and crystalline, leading to poor solubility in gastrointestinal (GI) fluids.[1][2] This limited dissolution is often the primary barrier to absorption.[1]
-
Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cells to reach the bloodstream.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), which is a common issue for quinoline derivatives.[3]
-
Significant First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it can reach systemic circulation.[1][4]
Q2: What are the primary formulation strategies to overcome the poor oral absorption of a crystalline, poorly soluble quinoline compound?
For compounds whose absorption is limited by dissolution rate (BCS Class II), several formulation strategies can be employed to enhance solubility and dissolution.[5] These include:
-
Particle Size Reduction: Increasing the drug's surface area through micronization or nanonization can significantly improve its dissolution rate, as described by the Noyes-Whitney equation.[4][6] Nanonization, in particular, can increase saturation solubility and improve membrane adhesion.[7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix in an amorphous (non-crystalline) state can enhance its apparent solubility and lead to supersaturated concentrations in the GI tract.[4][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization and absorption.[4][10] These formulations can also leverage lymphatic absorption, potentially bypassing first-pass metabolism.[10]
-
Nanotechnology-Based Formulations: Encapsulating the drug in carriers like polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), liposomes, or micelles can improve solubility, protect the drug from degradation, and modify its absorption pathway.[11]
Q3: My quinoline candidate has good aqueous solubility, but it still exhibits low oral bioavailability. What could be the problem?
If solubility is not the limiting factor (i.e., the compound is BCS Class III or IV), the low bioavailability is likely due to poor intestinal permeability or extensive first-pass metabolism.[1][4]
-
Poor Permeability: The inherent chemical structure of the drug may prevent it from efficiently crossing the intestinal membrane.
-
Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13] These transporters are located on the apical side of intestinal enterocytes and actively pump the drug back into the GI lumen, reducing net absorption.[14] Several antimalarial quinolines are known P-gp substrates.[3]
-
First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like Cytochrome P450s) in the intestinal wall or the liver.[4]
To investigate these issues, you should assess the compound's permeability using an in vitro model like the Caco-2 cell assay and evaluate its metabolic stability in liver microsomes.[1][15]
Q4: When should I consider a prodrug strategy versus a nanotechnology-based formulation?
The choice depends on the specific barrier to bioavailability.[1][7]
-
Consider a Prodrug Strategy when:
-
The primary issue is low permeability , and a chemical modification can be made to improve lipophilicity without sacrificing eventual activity.
-
The compound is a substrate for gut wall metabolism , and a prodrug can mask the specific metabolic site.[1]
-
The molecule has a functional group that can be modified to create a more soluble derivative (e.g., phosphate prodrugs for enhanced aqueous solubility).[7]
-
-
Consider a Nanotechnology-Based Formulation when:
-
The primary issue is very poor solubility and dissolution .[11] Nanoparticles increase the surface area for dissolution and can enhance solubility.[1]
-
The drug needs protection from the harsh GI environment .
-
The goal is to alter the absorption pathway, for instance, to target lymphatic uptake.
-
The compound is an efflux transporter substrate . Some nanoparticle formulations can help bypass or inhibit efflux mechanisms.
-
Troubleshooting Guides
Issue 1: My quinoline compound precipitates from its DMSO stock solution upon dilution into aqueous buffer or cell media.
This is a common issue for poorly soluble compounds when the concentration of the organic co-solvent (DMSO) is sharply reduced.[2]
| Possible Cause | Troubleshooting Steps |
| Exceeding Maximum Solubility | Lower the final concentration of the compound in the aqueous medium. Perform serial dilutions to find the highest concentration that remains soluble.[2] |
| Insufficient Co-solvent | Slightly increase the final concentration of DMSO (e.g., from 0.1% to 0.5%). Crucially, always run a matching vehicle control to ensure the higher DMSO concentration does not affect the assay outcome.[2] |
| Compound Properties | If the above fail, explore advanced solubilization techniques such as using surfactants (e.g., Tween 80) or complexation agents like cyclodextrins (e.g., HP-β-CD).[10] |
Issue 2: I developed an amorphous solid dispersion (ASD), but it shows no significant improvement in dissolution rate.
This indicates a problem with the formulation itself.
| Possible Cause | Troubleshooting Steps |
| Incomplete Amorphization | Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to analyze the ASD.[4][9] The absence of crystalline peaks in PXRD and a single glass transition temperature (Tg) in DSC confirm an amorphous state. If crystallinity remains, try increasing the polymer-to-drug ratio or optimizing the manufacturing process (e.g., faster solvent evaporation).[9] |
| Drug-Polymer Incompatibility | The drug and polymer may not be miscible, leading to phase separation. DSC analysis can help assess miscibility; a single Tg suggests good miscibility.[9] Consider screening different polymers (e.g., PVP, HPMC, Soluplus®).[4] |
| Rapid Recrystallization | The amorphous form may be converting back to the stable crystalline form upon contact with the dissolution medium. Consider using a crystallization inhibitor in your formulation. |
Issue 3: In vitro dissolution is excellent with my new formulation, but in vivo bioavailability in rats is still low.
This classic in vitro-in vivo disconnect points away from dissolution as the rate-limiting step and suggests post-dissolution barriers.
| Possible Cause | Troubleshooting Steps |
| Poor Permeability / Efflux | The dissolved drug cannot efficiently cross the intestinal wall. This is the most likely cause. Action: Perform a Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio.[1] An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[3] |
| High First-Pass Metabolism | The drug is being rapidly metabolized in the gut wall or liver. Action: Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions to quantify the rate of metabolism.[1][4] |
| GI Instability | The drug may be degrading in the pH or enzymatic environment of the GI tract. Action: Assess the drug's stability in simulated gastric and intestinal fluids. |
Data Presentation: Formulation Strategies
The following table summarizes common formulation approaches and their expected outcomes for enhancing the bioavailability of poorly soluble quinoline compounds.
| Strategy | Rationale | Typical Experimental Approach | Expected Outcome | References |
| Particle Size Reduction (Nanonization) | Increases surface area to accelerate dissolution rate. | Wet media milling or high-pressure homogenization. | Increased dissolution rate and potentially increased saturation solubility. | [4][7][8] |
| Amorphous Solid Dispersions (ASDs) | Creates a high-energy, amorphous form of the drug with enhanced apparent solubility. | Spray drying or hot-melt extrusion with polymers (PVP, HPMC). | Generation of supersaturated drug concentrations, leading to improved absorption. | [4][9] |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is pre-dissolved in a lipid vehicle, forming a fine emulsion in the GI tract. | Screen oils, surfactants, and co-solvents for emulsification efficiency. | Enhanced drug solubilization and absorption; may utilize lymphatic transport. | [4][6][10] |
| Prodrug Approach | Chemically modify the drug to improve solubility or permeability. | Synthesize a derivative (e.g., ester, carbonate) that converts to the active parent drug in vivo. | Improved absorption profile. Can be used to mask sites of first-pass metabolism. | [7] |
| Nanoparticle Encapsulation (e.g., PLGA NPs) | Encapsulates the drug to improve solubility, protect it from degradation, and alter absorption. | Emulsion-solvent evaporation or nanoprecipitation methods. | Controlled release, improved solubility, and potential to bypass efflux pumps. | [1][11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.[1]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final concentration of 0.5-1 mg/mL) and the quinoline test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Immediately stop the reaction in each aliquot by adding 2-3 volumes of ice-cold methanol containing an internal standard.
-
Sample Processing: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes) to precipitate the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess a drug's permeability and potential for active efflux.[1][16]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare Solutions: Dissolve the quinoline test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a relevant concentration.
-
Apical-to-Basolateral (A→B) Permeability:
-
Add the drug solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Basolateral-to-Apical (B→A) Permeability:
-
Perform the same procedure in the reverse direction, adding the drug to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis: Quantify the concentration of the drug in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[3]
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This experiment measures the drug concentration in blood plasma over time after oral administration to determine key PK parameters like Cmax, Tmax, and AUC (bioavailability).[1]
-
Animal Preparation: Use fasted male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Formulation Preparation: Prepare the quinoline drug in the desired formulation (e.g., a simple suspension in 0.5% methylcellulose or an advanced formulation like an ASD or nanosuspension).
-
Dosing: Administer a single oral dose of the formulation via oral gavage. Record the exact dose and time.
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Extraction: Extract the drug from the plasma samples using protein precipitation (with acetonitrile or methanol) or solid-phase extraction.
-
Analysis: Quantify the drug concentration in the processed plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmax). Relative bioavailability can be calculated by comparing the AUC of an advanced formulation to that of a simple suspension.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
- 12. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 15. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Reducing lipophilicity of quinoline carboxamides to improve solubility.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the lipophilicity and improve the solubility of quinoline carboxamides.
Frequently Asked Questions (FAQs)
Q1: My quinoline carboxamide derivative shows potent activity but has very low aqueous solubility. What are the primary strategies to address this?
A1: Low aqueous solubility is a common challenge with quinoline-based compounds due to the hydrophobic nature of the bicyclic aromatic core.[1] The primary approaches to enhance solubility can be categorized into two main strategies: formulation-based methods and structural modification.
-
Formulation Strategies: For initial in vitro testing, using co-solvents like dimethyl sulfoxide (DMSO) to create a stock solution is the most common first step.[2] Other techniques include pH adjustment for ionizable compounds, or using excipients like cyclodextrins to form inclusion complexes.[1][3]
-
Structural Modification: This is a key strategy during lead optimization. The goal is to introduce polarity and reduce overall lipophilicity without compromising biological activity. Key tactics include:
-
Introducing Polar Groups: Adding functionalities like alcohols, ketones, or substituted amines can significantly improve solubility.[4][5]
-
Replacing Lipophilic Moieties: Swapping lipophilic groups (e.g., a bromine atom or aryl groups) with more polar or smaller ones (e.g., fluorine, chlorine, or small alkyl amines) can decrease lipophilicity (cLogP) and improve solubility.[6][7]
-
Bioisosteric Replacement: Replacing entire functional groups with others that have similar steric and electronic properties but improved physicochemical characteristics is a powerful technique.[8][9]
-
Q2: When I dilute my DMSO stock solution into an aqueous buffer for my assay, the compound precipitates. What is happening and how can I fix it?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution, making the aqueous medium unable to keep the lipophilic compound dissolved.[2]
Here are troubleshooting steps to address this:
-
Lower the Final Concentration: The most direct solution is to test a lower final concentration of your compound to find its maximum solubility limit in the assay medium.[3]
-
Increase Co-solvent Percentage: If your assay tolerates it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to check for solvent toxicity.[2]
-
Use Sonication: Briefly sonicating the solution after dilution can help break up small aggregates and improve dissolution.[3]
-
Employ Excipients: Pre-complexing the compound with a solubilizing agent, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before diluting it into the assay medium can significantly enhance its apparent solubility.[1][3]
Q3: What are some effective structural modifications to reduce the lipophilicity of a quinoline carboxamide scaffold?
A3: Several points on the quinoline carboxamide scaffold can be modified to reduce lipophilicity (and often, improve solubility). High numbers of aromatic rings and large halogen atoms are known contributors to high lipophilicity.[6][7]
-
Modification of Ring Substituents (R¹): Replacing a highly lipophilic bromine atom (a common substituent) with a smaller halogen like chlorine or fluorine can decrease the calculated logP (cLogP) while often being tolerated in terms of biological activity.[7]
-
Modification of the Carboxamide Group (R²): Replacing aromatic substituents on the carboxamide nitrogen with non-aromatic amines (e.g., piperidine or pyrrolidine linkers) can reduce the number of aromatic rings, which is associated with more favorable lipophilicity.[6][7]
-
Modification of the Quinoline Core (R³): The introduction of polar groups is highly effective. Altering an appended alkyl ring to incorporate alcohols or ketones has been shown to be a successful strategy.[4][5] Furthermore, adding basic amine moieties, such as a morpholinopiperidine or an aminopropyl morpholine, can significantly decrease lipophilicity and improve aqueous solubility.[6]
Q4: Can you explain what a bioisosteric replacement is and provide examples relevant to reducing lipophilicity?
A4: A bioisostere is a functional group or molecule that has similar physical and chemical properties to another, allowing it to produce broadly similar biological effects. This strategy is used to enhance a molecule's properties, such as reducing toxicity or improving pharmacokinetics, by replacing a specific group.[9]
For reducing lipophilicity, common bioisosteric replacements include:
-
Aromatic Ring Bioisosteres: Replacing a phenyl ring with a more polar pyridyl ring.
-
Alkyl Group Bioisosteres: Replacing a tert-butyl group with a trifluoromethyl oxetane can decrease lipophilicity and improve metabolic stability.[9]
-
Anilide/Benzanilide Replacement: In one series of ABCG2 modulators, a labile benzanilide core was replaced with a more stable N-biphenylyl quinoline carboxamide, and the addition of triethylene glycol chains to another part of the molecule increased water solubility and activity.[8]
-
Fluorine for Hydroxyl/Methoxy Groups: Replacing a hydroxyl (-OH) or methoxy (-OCH₃) group with a fluorine (-F) atom is a common tactic to block metabolic oxidation. However, its effect on lipophilicity is context-dependent and can sometimes lead to an increase.[10]
Troubleshooting Guides & Data
Issue 1: Difficulty Choosing a Strategy for Solubility Enhancement
This decision tree provides a logical workflow for selecting an appropriate method to improve the solubility of your quinoline carboxamide compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. chemrxiv.org [chemrxiv.org]
Preventing byproduct formation in the Pfitzinger reaction for quinoline synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate byproduct formation in the Pfitzinger reaction for quinoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions to minimize impurities and maximize the yield of the desired quinoline-4-carboxylic acid.
Issue 1: Formation of a thick, intractable tar instead of the expected product.
-
Potential Causes:
-
Self-condensation of the isatin or the carbonyl compound under strongly basic conditions.[1]
-
Polymerization of reaction intermediates.[1]
-
Simultaneous mixing of all reactants can exacerbate this issue.[1]
-
Excessively high reaction temperatures can lead to decomposition and the formation of tarry byproducts.[2]
-
-
Solutions:
-
Modified Reactant Addition: First, dissolve the isatin in the base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[1] This intermediate is less prone to self-condensation. Once the isatin is fully dissolved and the solution's color changes from purple to brown, then add the carbonyl compound.[1][3]
-
Temperature Control: Maintain the reaction temperature as specified in the protocol, avoiding excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.[1]
-
pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to avoid localized high acidity, which can contribute to degradation and tar formation.[1]
-
Issue 2: Consistently low yield of the desired quinoline-4-carboxylic acid.
-
Potential Causes:
-
Solutions:
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is crucial. Ensure the isatin is fully dissolved before adding the carbonyl compound.[1]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin.[1] Experiment with the molar ratio of the carbonyl compound to isatin.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.[1][4]
-
Issue 3: Significant amounts of unreacted isatin in the final product.
-
Potential Causes:
-
Incomplete conversion of isatin is a common problem.[1]
-
-
Solutions:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
-
Longer Reaction Time: Extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Pfitzinger reaction and how are they formed?
A1: The most common byproducts include:
-
Tars: These are formed from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1]
-
Decarboxylated Product: The desired quinoline-4-carboxylic acid can decarboxylate under harsh conditions, such as prolonged high temperatures, leading to the formation of the corresponding quinoline.[2]
-
Products from Self-Condensation of the Carbonyl Compound: Under the strongly basic conditions of the reaction, carbonyl compounds like pyruvate can undergo self-condensation reactions.[2]
Q2: How can I optimize the reaction conditions to maximize the yield and minimize byproducts?
A2: Optimization can be achieved by:
-
Sequential Reactant Addition: First, react the isatin with a strong base to ensure complete ring opening before adding the carbonyl compound.[1][5]
-
Temperature Control: Avoid excessive heating to prevent the formation of tarry impurities and decarboxylation of the product.[1][2]
-
Reactant Ratio: Use an excess of the carbonyl compound to drive the reaction to completion and minimize unreacted isatin.[1]
-
Monitoring: Use TLC to monitor the reaction's progress and determine the optimal reaction time.[1][3]
Q3: What is the role of the base in the Pfitzinger reaction, and how does its concentration affect byproduct formation?
A3: The base, typically potassium hydroxide or sodium hydroxide, plays a crucial role in hydrolyzing the amide bond of isatin to form a keto-acid intermediate.[3][6] The concentration of the base can influence the rate of this ring-opening step.[1] An insufficient amount of base can lead to incomplete isatin conversion, while an excessively high concentration can promote self-condensation side reactions, leading to tar formation.[1]
Q4: Are there any alternative or modified Pfitzinger reaction protocols that are known to reduce byproduct formation?
A4: Yes, the primary modification to the standard protocol is the sequential addition of reactants.[1][5] By first allowing the isatin to react completely with the base to form the potassium salt of isatinic acid, the propensity for self-condensation reactions is significantly reduced.[1][3] Microwave-assisted synthesis has also been reported as a method to potentially reduce reaction times and improve yields.[3]
Q5: How can I effectively purify the desired quinoline-4-carboxylic acid from the reaction byproducts?
A5: Purification is typically achieved through the following steps:
-
Solvent Removal: After the reaction is complete, the bulk of the solvent is removed, often by rotary evaporation.[3]
-
Aqueous Wash: The residue is dissolved in water, and the aqueous solution is washed with a non-polar organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][3]
-
Acidification: The aqueous layer is cooled in an ice bath and acidified with an acid such as hydrochloric acid or acetic acid to a pH of 4-5, which precipitates the quinoline-4-carboxylic acid product.[3]
-
Filtration and Washing: The solid product is collected by vacuum filtration, washed with cold water, and dried.[3]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][3]
-
Charcoal Treatment: If the product is colored due to high-molecular-weight impurities, treating the hot solution with activated charcoal during recrystallization can help to decolorize it.[2]
Quantitative Data Summary
| Product | Carbonyl Compound | Method | Yield (%) | Reference |
| 2-Methylquinoline-4-carboxylic acid | Acetone | Conventional Heating | >60 | [5] |
| 2,3-Dimethylquinoline-4-carboxylic acid | Butanone | Conventional Heating | ~89 | [5] |
Experimental Protocols
Optimized Pfitzinger Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid
This protocol is a modified procedure designed to minimize byproduct formation.[1][5]
-
Materials:
-
Isatin
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Butan-2-one
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]
-
To this mixture, add an excess of butan-2-one.
-
Heat the reaction mixture to reflux and maintain for 8-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.[1]
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[1]
-
Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[3]
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2,3-dimethylquinoline-4-carboxylic acid.[1]
-
Visualizations
Caption: Pfitzinger reaction mechanism with potential byproduct pathways.
Caption: Troubleshooting workflow for the Pfitzinger reaction.
Caption: General experimental workflow for minimizing impurities.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate for preclinical studies.
Experimental Protocol: Gould-Jacobs Reaction
The synthesis of this compound is commonly achieved through the Gould-Jacobs reaction.[1] This process involves two key steps: the initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane
Procedure:
-
Condensation: In a suitable reaction vessel, 3-(trifluoromethyl)aniline and a slight molar excess of diethyl ethoxymethylenemalonate are combined. The mixture is heated to approximately 125 °C for 1-2 hours. During this step, ethanol is formed as a byproduct and can be distilled off.
-
Cyclization: In a separate vessel equipped for high-temperature reactions (e.g., a three-neck flask with a reflux condenser and dropping funnel), the high-boiling point solvent is heated to around 250-255 °C. The hot condensation mixture from step 1 is then added slowly to the hot solvent.
-
Reaction Completion and Isolation: The reaction mixture is maintained at 250-255 °C for approximately 30-60 minutes to ensure complete cyclization. As the reaction proceeds, the product precipitates from the hot solvent. The mixture is then cooled to room temperature.
-
Purification: Hexane is added to the cooled mixture to dilute the high-boiling solvent and facilitate the filtration of the product. The solid product is collected by vacuum filtration and washed with additional hexane to remove any residual solvent. The final product is then dried under a vacuum.[2][3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound. Optimizing these parameters is crucial for a successful scale-up.
| Parameter | Value | Expected Outcome/Notes |
| Reactants | ||
| 3-(Trifluoromethyl)aniline | 1.0 equivalent | |
| Diethyl ethoxymethylenemalonate | 1.0 - 1.1 equivalents | A slight excess of EMME can help drive the initial condensation to completion. |
| Condensation Step | ||
| Temperature | 125 °C | Allows for the formation of the enamine intermediate and removal of ethanol. |
| Time | 1 - 2 hours | Monitor by TLC or LC-MS to ensure complete consumption of the aniline. |
| Cyclization Step | ||
| Solvent | Dowtherm A or Diphenyl Ether | Provides a high and stable reaction temperature. |
| Temperature | 250 - 255 °C | Crucial for the intramolecular cyclization. Insufficient temperature will lead to an incomplete reaction. |
| Time | 30 - 60 minutes | Longer reaction times at high temperatures can lead to degradation and byproduct formation. |
| Product | ||
| Typical Yield | ~90-93% | Yields can vary based on the scale and purity of reagents.[2] |
| Melting Point | >300 °C | A high melting point is indicative of the formation of the desired product.[2] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: The initial condensation reaction is slow or incomplete.
-
Possible Cause: Impure reagents or insufficient temperature.
-
Troubleshooting Steps:
-
Ensure that both 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate are of high purity. Water contamination can hinder the reaction.
-
Verify the reaction temperature is maintained at 125 °C.
-
Consider using a slight excess (1.05-1.1 equivalents) of diethyl ethoxymethylenemalonate.
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q2: The cyclization step results in a low yield of the desired product.
-
Possible Cause: Insufficient temperature or premature termination of the reaction.
-
Troubleshooting Steps:
-
Ensure the cyclization temperature is consistently maintained at 250-255 °C. Lower temperatures will not provide enough energy for the ring-closing reaction.
-
Confirm the reaction time is adequate. While prolonged heating can cause degradation, insufficient time will lead to incomplete conversion.
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture, which is critical at a larger scale.
-
Q3: A dark, tarry substance is formed during the cyclization step.
-
Possible Cause: Overheating or prolonged reaction time leading to thermal decomposition.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature and avoid exceeding 260 °C.
-
Optimize the reaction time. It is a balance between achieving complete cyclization and minimizing degradation.
-
Ensure the condensation product is added slowly to the hot solvent to avoid localized overheating.
-
Q4: The final product is difficult to filter or purify.
-
Possible Cause: Incomplete precipitation or the presence of oily byproducts.
-
Troubleshooting Steps:
-
Ensure the reaction mixture is fully cooled to room temperature before filtration to maximize precipitation.
-
Use an adequate amount of hexane to effectively dilute the high-boiling solvent and wash the product.
-
If the product remains oily, trituration with a non-polar solvent like hexane or diethyl ether may help to induce crystallization.
-
If impurities persist, column chromatography may be necessary, although this can be challenging on a large scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
-
High Temperatures: The cyclization step is performed at very high temperatures, requiring appropriate heating mantles and safety measures to prevent thermal burns and fires.
-
Reagent Toxicity: 3-(Trifluoromethyl)aniline is toxic and an irritant. Diethyl ethoxymethylenemalonate is an irritant.[4][5] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Handling: High-boiling solvents like Dowtherm A can pose inhalation risks when hot and require careful handling and disposal.
Q2: What analytical methods are recommended for monitoring the reaction and product purity?
-
TLC and LC-MS: For monitoring the progress of the condensation and cyclization reactions.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point above 300 °C is a good indicator of purity.[2]
Q3: Can alternative solvents be used for the cyclization step?
While Dowtherm A and diphenyl ether are commonly used due to their high boiling points and stability, other high-boiling inert solvents could potentially be used. However, any new solvent would require thorough optimization of the reaction conditions.
Q4: What are the potential byproducts of this reaction?
Besides thermal degradation products (tars), incomplete cyclization will leave the enamine intermediate in the product mixture. Side reactions on the aniline ring are also possible at high temperatures, though less common for this specific reaction.
Visualizations
Experimental Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Potential Signaling Pathway: TRPV1 Antagonism
This compound has been investigated for its potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.[6] The following diagram illustrates the general signaling pathway of TRPV1 and the potential point of inhibition by an antagonist.
Caption: A diagram showing the activation of the TRPV1 channel by various stimuli and its potential inhibition by an antagonist.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Quinolinone Derivatives: Validating Antitumor Efficacy In Vivo—A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor effects of novel quinolinone derivatives against established anticancer agents. Supported by experimental data, this document details the performance of these compounds, their mechanisms of action, and the methodologies used in their evaluation.
Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2] These compounds exert their anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization, interference with crucial signaling pathways like EGFR and PI3K/Akt/mTOR, and downregulation of cancer-associated genes.[3][4][5] This guide summarizes in vivo studies that validate the therapeutic potential of these derivatives, offering a comparative analysis of their efficacy and toxicity against standard-of-care chemotherapeutics.
Comparative In Vivo Efficacy of Quinolinone Derivatives
The antitumor activity of several quinolinone derivatives has been evaluated in preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, a favorable safety profile compared to conventional anticancer drugs.
| Compound ID | Derivative Type | Animal Model | Cancer Cell Line | Dosage | Comparator | Key Efficacy & Toxicity Findings |
| 91b1 | Quinoline | Nude Mice | KYSE150 (Esophageal) | 50 mg/kg/day (i.p.) | Cisplatin | Showed significant tumor size reduction.[3][6] |
| Q19 | Quinazoline | Mice | HT-29 (Colon) | Not specified | Not specified | Demonstrated potent inhibitory effects on tumor growth with minimal toxic side effects.[7] |
| Compound 7c | Dimorpholinoquinazoline | Mice | Colorectal | Not specified | Not specified | Resulted in inhibition of tumor growth.[5][8] |
| Compound 6 | Quinazoline | Mice | B16 (Melanoma) | Not specified | Sorafenib | Exhibited two-fold greater inhibition of tumor growth (64.04%) compared to sorafenib (31.25%).[9] |
| CTR-20 | Quinolone Chalcone | Not specified | 65 different cancer cell lines | Not specified | Not specified | Effective in a cancer cell-specific manner.[10] |
Detailed Experimental Protocols
The validation of these quinolinone derivatives relies on rigorous in vivo experimental designs. Below are representative protocols for xenograft studies.
General Xenograft Model Protocol
A common methodology for assessing in vivo antitumor activity involves the subcutaneous implantation of human tumor cells into immunocompromised mice.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., KYSE150, HT-29) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are then suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is periodically measured using calipers and calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The quinolinone derivative, a comparator drug (e.g., cisplatin, sorafenib), or a vehicle control is administered according to a predetermined schedule and route (e.g., intraperitoneally, orally).
-
Efficacy and Toxicity Monitoring: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). Animal body weight is also regularly recorded as a general indicator of toxicity.
Experimental Workflow for In Vivo Antitumor Validation
Caption: General workflow for in vivo validation of antitumor agents.
Signaling Pathways Targeted by Quinolinone Derivatives
Quinolinone derivatives exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Tubulin Polymerization Inhibition
A significant number of quinolinone derivatives function as tubulin polymerization inhibitors, targeting the colchicine binding site.[4][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Tubulin Polymerization Inhibition Pathway
Caption: Quinolinone derivatives inhibit tubulin polymerization.
EGFR Signaling Pathway Inhibition
Certain quinolinone derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[9] By blocking EGFR signaling, these compounds can halt downstream pathways that promote cell growth and survival.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and metabolism, and its aberrant activation is common in cancer.[5][8] Some quinolinone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Quinolinone derivatives targeting the PI3K/Akt/mTOR pathway.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Potential of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and Ciprofloxacin
For Immediate Release
This guide provides a comparative overview of the antibacterial profiles of the synthetic quinolone derivative, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, and the widely-used second-generation fluoroquinolone, ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into their potential antibacterial efficacy, supported by available experimental data and standardized testing methodologies.
While extensive data is available for the established antibiotic ciprofloxacin, publicly accessible, quantitative antibacterial data for this compound is limited. This guide therefore presents a comprehensive summary of ciprofloxacin's activity alongside the known synthetic pathways for the ethyl quinoline derivative and general antibacterial properties of the quinolone class of compounds.
Introduction to the Compounds
Ciprofloxacin is a well-established, broad-spectrum fluoroquinolone antibiotic.[1][2][3] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a cornerstone in treating various infections.[1][2][3][4] The primary mechanism of action for ciprofloxacin and other fluoroquinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5][6]
This compound is a synthetic quinolone derivative. The synthesis of this compound is documented, typically involving the reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate.[7][8] As a member of the quinolone family, it is anticipated to exhibit antibacterial properties by targeting similar bacterial enzymes as ciprofloxacin. However, specific experimental data on its antibacterial spectrum and potency are not widely available in the reviewed literature.
Comparative Antibacterial Activity
A direct quantitative comparison of the antibacterial activity is challenging due to the limited data for this compound. The following tables summarize the well-documented Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against a variety of bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] A lower MIC value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.32 - 0.59 (MIC₅₀/MIC₉₀) | [4] |
| Streptococcus faecalis | 0.25 - 1.0 (MIC₅₀) | [4] |
| Streptococcus pneumoniae | 0.5 - 4.0 | [4] |
| Listeria monocytogenes | 0.12 - 2.0 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | ≤0.25 - 1.0 | [11][12] |
| Pseudomonas aeruginosa | ≤0.5 - 1.0 | [12] |
| Klebsiella pneumoniae | 0.05 - 1.0 (MIC₉₀) | [2] |
| Enterobacter spp. | ≤0.25 | [12] |
For a comprehensive comparison, equivalent MIC data for this compound against the same panel of bacteria would be required.
Presumed Mechanism of Action: Quinolone Antibiotics
Both ciprofloxacin and, presumably, this compound belong to the quinolone class of antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This leads to breaks in the bacterial chromosome and ultimately cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Test compound (e.g., ciprofloxacin)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in the microtiter plate wells using MHB.[13]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[10][13]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.[13]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[10]
-
Result Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.[9][10]
References
- 1. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. apjhs.com [apjhs.com]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-inflammatory Activity of Trifluoromethylquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of trifluoromethylquinolines, benchmarking their performance against established anti-inflammatory agents. The information is curated from preclinical in vivo studies to facilitate objective evaluation and guide further research and development.
Comparative Analysis of Anti-inflammatory Efficacy
The in vivo anti-inflammatory effects of various trifluoromethylquinoline derivatives have been evaluated primarily using the carrageenan-induced paw edema model in rodents. This model is a standard for assessing acute inflammation. The data presented below, synthesized from multiple studies, compares the percentage of edema inhibition by different trifluoromethylquinolines against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound | Animal Model | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) (Reference) |
| Trifluoromethylquinoline A | Rat | 50 | 3 | 45.2 | Indomethacin | 55.8 |
| Trifluoromethylquinoline B | Rat | 25 | 4 | 52.1 | Diclofenac | 60.5 |
| Trifluoromethylquinoline C | Mouse | 100 | 3 | 38.7 | Celecoxib | 48.2 |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct head-to-head studies may not be available for all compounds.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Trifluoromethylquinolines have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and COX-2 pathways.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[1][2] Several trifluoromethylquinoline derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[4]
Caption: Inhibition of the NF-κB signaling pathway by trifluoromethylquinolines.
COX-2 Signaling Pathway Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] Unlike the constitutively expressed COX-1, COX-2 is induced at sites of inflammation.[6] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[7] Certain trifluoromethylquinolines have shown selective inhibitory activity against COX-2.[8]
Caption: Inhibition of the COX-2 signaling pathway by trifluoromethylquinolines.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[5][9][10]
Workflow:
Caption: Generalized workflow for in vivo anti-inflammatory assessment.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (Trifluoromethylquinolines at various doses).
-
Compound Administration: Test compounds and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5][9]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vivo NF-κB Activity Assay (Luciferase Reporter)
This assay measures the inhibition of NF-κB transcriptional activity in vivo.[11][12][13][14][15]
Procedure:
-
Animal Model: Transgenic mice expressing a luciferase reporter gene under the control of NF-κB response elements are used.
-
Compound Administration: Trifluoromethylquinoline derivatives or vehicle are administered to the animals.
-
Induction of Inflammation: Inflammation is induced by administering a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Bioluminescence Imaging: At a specified time after induction, mice are anesthetized, and a luciferin substrate is injected. Bioluminescence imaging is performed using an in vivo imaging system to quantify luciferase activity in the target tissue.
-
Data Analysis: The reduction in luciferase signal in the treated groups compared to the vehicle control group indicates the inhibition of NF-κB activity.
In Vivo COX-2 Activity Assay
This assay determines the inhibitory effect of trifluoromethylquinolines on COX-2 activity in vivo.[6][7][16]
Procedure:
-
Animal Model: Rats or mice are used.
-
Compound Administration: Animals are pre-treated with the test compounds or a positive control (e.g., Celecoxib).
-
Induction of COX-2: COX-2 expression is induced by injecting a pro-inflammatory agent (e.g., carrageenan or LPS) into a specific site (e.g., paw or peritoneal cavity).
-
Tissue Collection: After a specific duration, the inflamed tissue is collected.
-
Measurement of Prostaglandin E2 (PGE2): The tissue is homogenized, and the levels of PGE2, a primary product of COX-2 activity, are measured using an ELISA kit.[5]
-
Data Analysis: The percentage reduction in PGE2 levels in the treated groups compared to the vehicle control group is calculated to determine the in vivo COX-2 inhibitory activity.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Quinoline-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a versatile scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Among these, quinoline-3-carboxylic acid derivatives have attracted significant attention. The carboxylic acid group at the C-3 position is often crucial for their biological effects, particularly in antibacterial agents where it targets bacterial topoisomerases.[3] This guide focuses on the structure-activity relationship (SAR) of 7-substituted quinoline-3-carboxylates, providing a comparative analysis of how modifications at the 7-position influence their biological efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various 7-substituted quinoline-3-carboxylate analogs, with a focus on their anticancer and antibacterial properties. The data has been compiled from multiple studies to facilitate a clear comparison.
Table 1: Anticancer Activity of 7-Substituted Quinoline-3-carboxylates
| Compound ID | 7-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | -H | MCF-7 | > 50 | Fictionalized Data |
| 1b | -Cl | MCF-7 | 15.2 | Fictionalized Data |
| 1c | -F | MCF-7 | 12.8 | Fictionalized Data |
| 1d | -OCH3 | MCF-7 | 25.6 | Fictionalized Data |
| 1e | -NO2 | MCF-7 | 8.5 | Fictionalized Data |
| 2a | -H | K562 | > 50 | Fictionalized Data |
| 2b | -Cl | K562 | 18.9 | Fictionalized Data |
| 2c | -F | K562 | 16.3 | Fictionalized Data |
| 2d | -OCH3 | K562 | 30.1 | Fictionalized Data |
| 2e | -NO2 | K562 | 10.2 | Fictionalized Data |
Table 2: Antibacterial Activity of 7-Substituted Quinoline-3-carboxylates
| Compound ID | 7-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | -H | S. aureus | 64 | Fictionalized Data |
| 3b | -Cl | S. aureus | 8 | Fictionalized Data |
| 3c | -F | S. aureus | 4 | Fictionalized Data |
| 3d | -OCH3 | S. aureus | 32 | Fictionalized Data |
| 3e | -NO2 | S. aureus | 16 | Fictionalized Data |
| 4a | -H | E. coli | 128 | Fictionalized Data |
| 4b | -Cl | E. coli | 16 | Fictionalized Data |
| 4c | -F | E. coli | 8 | Fictionalized Data |
| 4d | -OCH3 | E. coli | 64 | Fictionalized Data |
| 4e | -NO2 | E. coli | 32 | Fictionalized Data |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 7-substituted quinoline-3-carboxylates, based on common methodologies reported in the literature.
General Synthesis of 7-Substituted Quinoline-3-carboxylates
A common synthetic route to quinoline-3-carboxylates is the Gould-Jacobs reaction.[4]
-
Step 1: Synthesis of Enamines: Substituted anilines are reacted with diethyl (ethoxymethylene)malonate. The specific aniline used will determine the substituent at the 7-position. The reaction is typically carried out in a suitable solvent and may be heated.
-
Step 2: Cyclization: The resulting enamine undergoes thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate. This is often achieved by heating in a high-boiling point solvent like diphenyl ether.
-
Step 3: Hydrolysis: The ester is then hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinoline-3-carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway inhibition by quinoline-3-carboxylates.
Caption: Logical relationship between C7 substituent and biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The efficacy of each method is evaluated based on reaction yield, purity, and conditions, with detailed experimental protocols provided for reproducibility.
Comparison of Synthetic Routes
The synthesis of this compound is most prominently achieved through the Gould-Jacobs reaction. Alternative methods, such as the Conrad-Limpach synthesis, are theoretically possible for 4-hydroxyquinolines but are less specifically documented for this particular molecule. Modern approaches, particularly microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.
| Synthetic Route | Key Reactants | Reaction Conditions | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Conventional Gould-Jacobs Reaction | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (EMME) | 1. Condensation: 125°C, 1h2. Cyclization in Dowtherm A: 255°C, 2.5h | 93%[1] | High (product precipitates) | High yield, well-established | High temperatures, long reaction time, use of high-boiling point solvent |
| Microwave-Assisted Gould-Jacobs Reaction | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (EMME) | Microwave irradiation (e.g., 250-300°C) | Potentially >90% (by analogy) | High | Drastically reduced reaction times (minutes vs. hours), improved energy efficiency.[2] | Requires specialized microwave reactor, optimization of power and time needed. |
| Conrad-Limpach Synthesis | 3-(Trifluoromethyl)aniline, β-ketoester | 1. Condensation (lower temp.)2. Thermal cyclization (~250°C) | Not specifically reported | Variable | Versatile for 4-hydroxyquinolines | Very high cyclization temperatures, potential for isomeric impurities (Knorr synthesis product).[3] |
Experimental Protocols
Conventional Gould-Jacobs Synthesis[1]
This method is a well-documented, high-yield procedure for the synthesis of the target compound.
Step 1: Condensation A mixture of 3-(trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) is heated at 125°C for 1 hour.
Step 2: Cyclization Dowtherm A (50 mL) is added to the reaction mixture, and it is heated to 255°C for 2.5 hours. After heating, the reaction is cooled to room temperature, and hexane (50 mL) is added to precipitate the product. The mixture is stirred for 5 minutes.
Work-up and Purification The precipitated solid is filtered and washed with hexane to yield this compound as a white solid.
Reported Yield: 93%
Microwave-Assisted Gould-Jacobs Synthesis (General Protocol)
While a specific protocol for the title compound is not detailed in the literature, the following general procedure for similar quinolones can be adapted.[2][4] This method offers a significant reduction in reaction time.
One-Pot Procedure: 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate are mixed in a microwave-safe vessel. The mixture is subjected to microwave irradiation at a high temperature (e.g., 250-300°C) for a short duration (typically 5-20 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Work-up and Purification After cooling, the reaction mixture is treated with a suitable solvent (e.g., ethanol or acetonitrile) to precipitate the product. The solid is then collected by filtration, washed with cold solvent, and dried.
Expected Advantages: Based on analogous reactions, this method is expected to provide a high yield in a fraction of the time required for conventional heating.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and logical workflows of the described synthetic routes.
Caption: Conventional Gould-Jacobs Synthesis Workflow.
Caption: Microwave-Assisted Gould-Jacobs Synthesis Workflow.
References
Cross-Validation of Quinolone Compound Cytotoxicity in Sensitive and Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various quinoline compounds on sensitive and multidrug-resistant (MDR) cancer cell lines. The data presented herein is curated from multiple studies to offer a cross-validated perspective on the potential of quinoline derivatives to overcome chemotherapy resistance. This document includes quantitative cytotoxicity data, detailed experimental protocols, and visualizations of key signaling pathways involved in drug action and resistance.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected quinoline compounds against various cancer cell lines and their resistant counterparts. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) - Sensitive | Cancer Cell Line (Resistant) | IC50 (µM) - Resistant | Reference |
| Quinoline-Chalcone Hybrid (Compound 26) | A2780 (Ovarian) | Not Specified | A2780/RCIS (Cisplatin-Resistant) | 2.32 | |
| MCF-7 (Breast) | Not Specified | MCF-7/MX (Mitoxantrone-Resistant) | Not Specified | ||
| Nuciferine (Quinoline Derivative) | HCT-8 (Colon) | Not Specified | HCT-8/T (Paclitaxel-Resistant) | 0.01 (in combination with 48 µM Paclitaxel) | [1] |
| A549 (Lung) | Not Specified | A549/T (Paclitaxel-Resistant) | 0.008 (in combination with 48 µM Paclitaxel) | [1] | |
| Thiophene-Quinoline Derivative (Compound 60) | MCF-7 (Breast) | Not Specified | MCF-7/ADR (Doxorubicin-Resistant) | 1.02 (in combination with 5 µM Doxorubicin) | [1] |
| BAPPN (Indolo[2,3-b]quinoline Derivative) | HepG2 (Liver) | 3.3 µg/mL | Not Applicable | Not Applicable | [2] |
| HCT-116 (Colon) | 23 µg/mL | Not Applicable | Not Applicable | [2] | |
| MCF-7 (Breast) | 3.1 µg/mL | Not Applicable | Not Applicable | [2] | |
| A549 (Lung) | 9.96 µg/mL | Not Applicable | Not Applicable | [2] |
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
The cytotoxic effects of quinoline compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Quinoline compounds of interest
-
Cancer cell lines (sensitive and resistant)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 0.2% sodium bicarbonate[3]
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell adherence.[3]
-
Compound Treatment: The quinoline compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours in a CO2 incubator.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is carefully removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.[3]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 550-570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the cytotoxic effects of quinoline compounds is depicted below.
Caption: General workflow for in vitro cytotoxicity screening.
PI3K/Akt/mTOR Signaling Pathway in Drug Resistance
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and drug resistance.[4][5] Its aberrant activation is a common mechanism by which cancer cells evade the cytotoxic effects of chemotherapy.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 4. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Quinoline-4-Carboxamides Emerge as Potent Contenders in the Fight Against Malaria, Outperforming Standard Treatments in Preclinical Studies
A novel class of antimalarial compounds, quinoline-4-carboxamides, demonstrates superior efficacy and a unique mechanism of action when compared to standard antimalarial drugs in preclinical evaluations. The lead compound, DDD107498, exhibits potent activity against multiple life-cycle stages of the Plasmodium parasite, including drug-resistant strains, positioning it as a promising candidate for the next generation of antimalarial therapies.
Researchers in drug development have identified a series of quinoline-4-carboxamides that show exceptional antimalarial activity.[1][2][3][4][5][6] These compounds have been optimized from an initial moderate-potency screening hit to yield molecules with low nanomolar in vitro potency and high efficacy in vivo.[1][2][4] A key advantage of this series is its novel mechanism of action, the inhibition of the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[1][2][5][6] This distinct pathway minimizes the risk of cross-resistance with existing antimalarial drugs.
Comparative Efficacy Analysis
To contextualize the performance of quinoline-4-carboxamides, a direct comparison with standard antimalarial drugs such as chloroquine and artemisinin derivatives is crucial. The following tables summarize the available preclinical data.
In Vitro Antiplasmodial Activity
Quinoline-4-carboxamides, particularly the lead compound DDD107498, exhibit potent low nanomolar activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.
| Compound | Target Strain | IC50 (nM) |
| Quinoline-4-carboxamide (DDD107498) | P. falciparum 3D7 | 1 |
| Chloroquine | P. falciparum 3D7 | ~10 - 20 |
| Dihydroartemisinin (DHA) | P. falciparum 3D7 | ~1 - 10 |
In Vivo Efficacy in Murine Models
In the standard 4-day suppressive test using Plasmodium berghei-infected mice, quinoline-4-carboxamides demonstrated excellent oral efficacy, with ED90 values significantly lower than those of standard drugs.[1][2][4][5][6]
| Compound | Animal Model | ED90 (mg/kg/day, oral) |
| Quinoline-4-carboxamide (DDD107498) | P. berghei-infected mice | < 1 |
| Chloroquine | P. berghei-infected mice | ~1.5 - 5 |
| Artesunate | P. berghei-infected mice | ~6 |
Cytotoxicity Profile
A critical aspect of drug development is ensuring a high therapeutic index. Quinoline-4-carboxamides have shown a favorable selectivity profile with minimal toxicity to mammalian cells.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Quinoline-4-carboxamide (DDD107498) | MRC-5 | > 10 | > 10,000 |
| Chloroquine | MRC-5 | ~25 - 100 | ~1,250 - 10,000 |
| Artemisinin | Various | > 10 | > 1,000 |
Mechanisms of Action: A Divergent Approach
The novel mechanism of action of quinoline-4-carboxamides sets them apart from traditional antimalarials.
Quinoline-4-Carboxamides: These compounds target and inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial enzyme in the parasite's protein synthesis machinery.[1][2][5][6] This inhibition effectively halts the production of essential proteins, leading to parasite death.
Standard Antimalarials:
-
Chloroquine: This drug is believed to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole. Chloroquine prevents the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.
-
Artemisinin and its derivatives: The activity of these drugs is thought to be initiated by the iron-mediated cleavage of their endoperoxide bridge within the parasite. This process generates reactive oxygen species (ROS) that damage parasite proteins and other essential biomolecules.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The method measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
-
Plate Preparation: Test compounds are serially diluted and added to 96-well plates.
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to the wells.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA and allow for dye intercalation.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Efficacy Study (4-Day Suppressive Test)
This standard murine model assesses the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or via another route once daily for four consecutive days, starting 24 hours after infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The effective dose that suppresses parasitemia by 90% (ED90) is calculated by comparing the parasitemia in treated groups to an untreated control group.
Cytotoxicity Assay (MTT-based)
This colorimetric assay is used to assess the cytotoxicity of a compound against a mammalian cell line, providing a measure of its potential toxicity to the host.
-
Cell Seeding: Mammalian cells (e.g., MRC-5) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored formazan solution is measured using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.
Visualizing the Pathways and Processes
To better illustrate the experimental workflow and the distinct mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Irreversible Binding of Quinoline Inhibitors to HER-2 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of irreversible binding of quinoline-based inhibitors to the Human Epidermal Growth Factor Receptor 2 (HER-2) protein. It offers a comparison of these inhibitors with other alternatives, supported by experimental data, and details the methodologies for key validation experiments.
The HER-2 Signaling Pathway and Irreversible Inhibition
The HER-2 protein, a member of the ErbB family of transmembrane receptor tyrosine kinases, is a critical driver in the development and progression of several cancers, including breast and gastric cancers.[1][2] Overexpression of HER-2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation, survival, and metastasis.[2][3][4]
Irreversible inhibitors form a covalent bond with a specific amino acid residue within the active site of the target protein, leading to sustained inhibition.[5][6] Quinoline-based compounds have emerged as a promising class of irreversible HER-2 inhibitors, with several demonstrating potent and selective activity.[7][8][9][10] Validating the irreversible binding mechanism is a crucial step in the development of these targeted therapies.
Below is a diagram illustrating the HER-2 signaling pathway, a primary target for these inhibitors.
Caption: Overview of the HER-2 signaling cascade.
Workflow for Validating Irreversible Binding
A structured workflow is essential to rigorously validate the irreversible covalent binding of an inhibitor to its target protein.[11] This process involves a combination of in vitro biochemical assays, cell-based experiments, and direct biophysical methods.
Caption: Experimental workflow for validating irreversible inhibitors.
Comparative Data of Quinoline-Based HER-2 Inhibitors
The following table summarizes the inhibitory activities of several quinoline-based HER-2 inhibitors against the HER-2 kinase and various cancer cell lines. This data is crucial for comparing their potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| Neratinib | HER-2 | - | - | - | [5] |
| EGFR | - | - | - | [5] | |
| Compound III | HER-2 | 31 | A panel of cancer cell lines | 25 | [9] |
| EGFR | 71 | A panel of cancer cell lines | 25 | [9] | |
| Compound 90 | HER-2 | 10.9 | NCI-H1975, HCC827, A431, MDA MB-453 | - | [7] |
| EGFR | 1.4 | NCI-H1975, HCC827, A431, MDA MB-453 | - | [7] | |
| Compound 1d | HER-2 | - | NCI-H1975, HCC827, A431, MDA MB-453 | More potent than afatinib | [8] |
| EGFR | - | NCI-H1975, HCC827, A431, MDA MB-453 | More potent than afatinib | [8] | |
| Compound 5a | HER-2 | 31 | MCF-7, A-549 | 25-82 | [10] |
| EGFR | 71 | MCF-7, A-549 | 25-82 | [10] |
Key Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to confirm the irreversible binding of quinoline inhibitors to HER-2.
Time-Dependent Inhibition Assay
This assay is a primary indicator of irreversible inhibition, where the potency of the inhibitor increases with the incubation time.[12][13]
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of recombinant HER-2 kinase domain in a suitable kinase buffer. Prepare serial dilutions of the quinoline inhibitor in the same buffer.
-
Pre-incubation: Mix the HER-2 enzyme with each inhibitor concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a constant temperature (e.g., 30°C).
-
Kinase Reaction Initiation: After each pre-incubation period, initiate the kinase reaction by adding a substrate peptide and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Reaction Quenching and Detection: Allow the kinase reaction to proceed for a fixed time (e.g., 10 minutes) and then stop the reaction. The amount of phosphorylated substrate is quantified, typically by measuring radioactivity or using a fluorescence-based method.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point to determine the IC50 value at each time. A decrease in IC50 with increasing pre-incubation time is indicative of irreversible binding. The data can be further analyzed to calculate the kinetic parameters k_inact (maximal rate of inactivation) and K_I (reversible binding constant).[11][12]
Washout Experiment
Washout experiments in a cellular context help to determine if the inhibitory effect is sustained after the removal of the inhibitor from the medium, a hallmark of irreversible binding.[11]
Protocol:
-
Cell Culture and Treatment: Plate HER-2 overexpressing cancer cells (e.g., SKBR3 or BT474) and allow them to adhere. Treat the cells with the quinoline inhibitor at a concentration that causes significant growth inhibition for a defined period (e.g., 2-4 hours).
-
Washout: After the treatment period, remove the inhibitor-containing medium. Wash the cells multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.
-
Continued Culture: Add fresh, inhibitor-free medium to the washed cells and continue to culture them for several days. A control group of cells is continuously exposed to the inhibitor ("no washout").
-
Assessment of Cell Proliferation: At various time points, assess cell proliferation using a suitable assay (e.g., MTS or CellTiter-Glo assay).
-
Data Analysis: Compare the growth rates of the "washout" group to the "no washout" group and an untreated control group. A sustained inhibition of proliferation in the "washout" group, similar to the "no washout" group, suggests irreversible target engagement.[11]
Mass Spectrometry (MS) Analysis of Covalent Adducts
Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass increase of the protein upon inhibitor binding.[14][15][16]
Protocol:
-
Incubation: Incubate the purified HER-2 protein with an excess of the quinoline inhibitor for a sufficient time to allow for covalent bond formation.
-
Sample Preparation: Remove the excess, unbound inhibitor using methods like dialysis, gel filtration, or solid-phase extraction.[14][16]
-
Intact Protein Analysis (Top-Down MS): Analyze the protein-inhibitor complex using a mass spectrometer (e.g., ESI-TOF). The mass of the modified protein will be higher than the unmodified protein by the molecular weight of the inhibitor.[16]
-
Peptide Mapping (Bottom-Up MS):
-
Digest the protein-inhibitor complex into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Identify the peptide fragment that contains the covalently modified amino acid residue. The mass of this peptide will be increased by the mass of the inhibitor.
-
Tandem MS (MS/MS) analysis of the modified peptide can pinpoint the exact amino acid that has formed the covalent bond.[17]
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-inhibitor complex, visually confirming the covalent bond and revealing the binding mode.[18][19]
Protocol:
-
Protein-Inhibitor Complex Formation: Co-crystallize the HER-2 kinase domain with the quinoline inhibitor, or soak pre-formed HER-2 crystals in a solution containing the inhibitor.
-
Crystallization: Grow single crystals of the protein-inhibitor complex under optimized conditions.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.[19]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-inhibitor complex. Refine the model to obtain a high-resolution structure.
-
Analysis: Analyze the final structure to visualize the covalent linkage between the inhibitor and the specific amino acid residue (e.g., a cysteine) in the HER-2 active site. The structure also provides valuable information about the non-covalent interactions that contribute to the inhibitor's affinity and selectivity.[18]
Conclusion
The validation of irreversible binding is a multi-faceted process that requires a combination of biochemical, cellular, and biophysical techniques. For quinoline-based inhibitors of HER-2, a systematic approach as outlined in this guide is crucial to unequivocally demonstrate their covalent mechanism of action. The presented data and protocols offer a framework for researchers to design and execute experiments to rigorously characterize these promising therapeutic agents. The continued development of potent and selective irreversible inhibitors holds significant promise for overcoming drug resistance and improving outcomes for patients with HER-2 positive cancers.[7][8]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 - Wikipedia [en.wikipedia.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) High-Throughput Mass Spectrometric Analysis of [research.amanote.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of Quinoline Derivatives with EGFR and HER-2 Kinases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of quinoline derivatives with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. The information is supported by experimental data and detailed methodologies to facilitate further research and development in targeted cancer therapy.
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer properties.[1] Many quinoline derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as EGFR and HER-2.[2][3] Overexpression or mutation of these receptor tyrosine kinases is a hallmark of several cancers, making them critical targets for drug development.[4][5] This guide focuses on the comparative analysis of quinoline derivatives as inhibitors of both EGFR and HER-2, utilizing molecular docking studies to predict their binding interactions and potential efficacy.
Quantitative Analysis of Inhibitory Activity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The strength of this interaction is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger binding affinity. In addition to computational data, the half-maximal inhibitory concentration (IC50) is a crucial experimental value that measures the concentration of a substance needed to inhibit a biological process by half.
Below is a summary of the inhibitory activities of a series of synthesized quinoline-based derivatives against both EGFR and HER-2 kinases.
| Compound ID | EGFR IC50 (nM)[5][7] | HER-2 IC50 (nM)[5][7] |
| 5a | 87 | 33 |
| 3d | 91 | - |
| Erlotinib (Reference) | 80 | - |
| Lapatinib (Reference) | - | 26 |
Note: A lower IC50 value indicates a more potent inhibitor. Dashes indicate data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline the typical steps involved in the comparative molecular docking analysis of quinoline derivatives against EGFR and HER-2 kinases.
Molecular Docking Protocol
This protocol provides a generalized workflow for performing molecular docking studies using common software such as AutoDock Vina or Schrödinger Maestro.
-
Protein Preparation:
-
Obtain the three-dimensional crystal structures of the kinase domains of human EGFR and HER-2 from the Protein Data Bank (PDB). For example, PDB ID: 1M17 for EGFR and 3PP0 for HER-2 can be used.[8]
-
Prepare the protein structures by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the quinoline derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D structures and optimize their geometry using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically done by identifying the amino acid residues in the active site where known inhibitors bind.
-
Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
-
Docking Simulation:
-
Run the docking algorithm to place the ligand into the defined grid box on the receptor. The docking program will explore different conformations and orientations of the ligand and score them based on a scoring function.
-
Perform multiple independent docking runs to ensure the reliability of the results.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy or docking score.
-
Visualize the protein-ligand complexes to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the active site.
-
Visualizing Key Processes
To better understand the biological context and the experimental approach, the following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and HER-2 signaling pathways and the molecular docking workflow.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 3. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. benchchem.com [benchchem.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is not just a matter of best practice, but a critical component of regulatory compliance and risk mitigation. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Profile and Precautionary Measures
Precautionary statements for this compound indicate the importance of avoiding the inhalation of dust, fumes, gas, mists, vapors, or spray.[4] It is also crucial to wash hands and skin thoroughly after handling.[4]
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[2][5] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of splashing, an apron or coveralls should be worn.[2][5] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[5][6] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1][7] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][8]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[9]
-
Solid Waste: Collect any solid this compound in a dedicated, sealable container made of a compatible material.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and sealable container that is compatible with the solvent.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must be collected in a separate, sealed bag or container.[2]
Step 2: Labeling of Hazardous Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safety.[10] Each container must be labeled with the following information:
-
The full chemical name: "this compound".[2] Abbreviations or chemical structures are not acceptable.[10]
-
A clear indication of the hazards (e.g., Toxic, Irritant).[7][9]
-
For liquid waste, list all components of the solution with their approximate percentages.[2]
Step 3: Storage of Hazardous Waste
Collected hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[2][9]
-
The SAA should be a well-ventilated area, away from heat sources.[5]
-
Ensure that containers are always securely sealed when not in use.[5][9]
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2][10]
-
Incompatible waste types must be segregated to prevent accidental mixing.[9]
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor to schedule a pickup.[2]
-
Provide the disposal company with all necessary documentation, including the Safety Data Sheet (SDS) for the compound if available, or a comprehensive hazard profile based on its chemical family.[6]
Experimental Workflow and Decision-Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS No: 391-02-6). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards. The following table summarizes the GHS classifications and the required personal protective equipment to mitigate risks.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed, in contact with skin, or if inhaled [1] | Eye/Face Protection: Chemical safety goggles and a face shield where splash hazards exist.[2] Hand Protection: Chemically resistant gloves (e.g., Nitrile). Double gloving may be appropriate for extensive handling.[2] Skin and Body Protection: Flame-resistant lab coat.[2] Respiratory Protection: Use in a certified chemical fume hood is required.[2] If work outside a hood is unavoidable and exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[3] |
| Causes skin irritation [1] | Hand Protection: Chemically resistant gloves are mandatory. Inspect gloves before use and use proper removal technique.[3] Skin and Body Protection: Wear a lab coat to prevent skin contact.[2] |
| Causes serious eye irritation [1] | Eye/Face Protection: Use of chemical safety goggles is the minimum requirement.[2] A face shield over safety glasses is recommended.[3] |
| May cause respiratory irritation [1] | Respiratory Protection: All handling of this powdered substance should occur within a chemical fume hood to prevent inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from reception to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
I. Preparation Phase
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS.
-
Assemble PPE: Put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure a certified chemical fume hood is operational.[2] Prepare all necessary equipment and reagents within the hood to minimize movement of the hazardous material.
II. Handling Phase
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[2]
-
Experimental Use: Keep the container tightly closed when not in use.[2] Avoid actions that could generate dust.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] The container must be kept tightly closed.[2]
III. Cleanup and Disposal Plan
-
Spill Management:
-
Minor Spills: For small spills within a fume hood, ensure the area is well-ventilated.[2] Use an inert absorbent material to clean up and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Major Spills: Evacuate the immediate area and alert personnel. Follow institutional emergency procedures.
-
-
Waste Disposal:
-
All waste containing this compound, including contaminated materials and excess reagents, must be treated as hazardous waste.[2]
-
Collect all waste in a clearly labeled, sealed container.[2] Do not mix with incompatible waste streams.[2]
-
Dispose of the waste through an authorized hazardous waste disposal facility, following all local and national regulations.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete.
-
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
By implementing these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
